3,7-Dihydroxy-2-naphthoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dihydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,12-13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWOUSYSNFCKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352988 | |
| Record name | 3,7-DIHYDROXY-2-NAPHTHOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83511-07-3 | |
| Record name | 3,7-DIHYDROXY-2-NAPHTHOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-Dihydroxy-2-naphthoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,7-Dihydroxy-2-naphthoic acid CAS number 83511-07-3
CAS Number: 83511-07-3 Chemical Formula: C₁₁H₈O₄ Molecular Weight: 204.18 g/mol [1][2][3]
Executive Summary
3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) is a specialized naphthalene derivative acting as a critical pharmacophore in the modulation of the orphan G-protein coupled receptor 35 (GPR35) and a biosynthetic intermediate for enediyne antibiotics.[4] Unlike its isomer 1,4-dihydroxy-2-naphthoic acid (a phylloquinone precursor), 3,7-DHNA occupies a distinct niche in medicinal chemistry as a scaffold for anti-inflammatory and anti-nociceptive agents.
This guide provides a comprehensive technical analysis of 3,7-DHNA, synthesizing its physicochemical properties, synthesis logic, and application in GPR35-targeted drug discovery. It is designed for researchers requiring actionable protocols and mechanistic depth.
Chemical & Physical Profile
The structural integrity of 3,7-DHNA relies on the stability of its naphthalene core and the positioning of its hydroxyl groups, which facilitate bidentate chelation and hydrogen bonding.
Physicochemical Properties Table[5][6][7]
| Property | Value | Technical Note |
| Appearance | Yellow to light brown powder | Oxidizes upon prolonged air exposure; store under inert gas. |
| Melting Point | 265°C ± 10°C (dec.) | Decomposition occurs near MP; avoid aggressive heating during drying. |
| Solubility (DMSO) | ~100 mg/mL | Preferred solvent for biological stock solutions. |
| Solubility (Water) | Low (< 1 mg/mL) | Requires pH adjustment (basic) for aqueous solubility, forming the naphthoate salt. |
| pKa (Calculated) | ~2.5 (COOH), ~9.0 (OH) | The C2 carboxylic acid is strongly acidic due to the electron-withdrawing naphthalene ring. |
| LogP | 1.95 | Moderate lipophilicity; suitable for membrane permeability studies. |
| InChI Key | QMWOUSYSNFCKAZ-UHFFFAOYSA-N | Unique identifier for database verification. |
Synthesis & Purification Logic
Mechanistic Synthesis (Kolbe-Schmitt Variation)
The synthesis of 3,7-DHNA typically follows a regioselective carboxylation of 2,7-dihydroxynaphthalene. The "Expertise" here lies in controlling the thermodynamics to favor the C2 position over the C1 position.
-
Starting Material: 2,7-Dihydroxynaphthalene.
-
Reagent: Potassium hydroxide (KOH) and Carbon Dioxide (CO₂).
-
Conditions: High pressure (5–10 atm) and temperature (120–140°C).
-
Mechanism: The formation of the potassium naphthoxide activates the ring. CO₂ insertion occurs at the ortho position to the hydroxyl group. The 3-position hydroxyl directs substitution to C2 due to chelation effects with the potassium cation, stabilizing the transition state.
Purification Protocol (Self-Validating System)
Crude naphthoic acids often contain decarboxylated starting materials.
-
Step 1: Dissolve crude solid in saturated NaHCO₃ (pH ~8.5). 3,7-DHNA dissolves as the salt; non-acidic impurities (starting diol) remain insoluble.
-
Step 2: Filter the suspension to remove insoluble organics.
-
Step 3: Acidify the filtrate slowly with 1M HCl to pH 2.0. The product precipitates.
-
Step 4: Recrystallize from dilute ethanol/water (1:1) to remove isomeric byproducts.
Biological Applications: The GPR35 Axis[5][8]
The primary utility of 3,7-DHNA in modern drug development is its activity as a GPR35 Agonist . GPR35 is an orphan receptor highly expressed in the gastrointestinal tract and immune cells, linked to inflammatory bowel disease (IBD) and pain modulation.
Mechanism of Action
3,7-DHNA mimics the pharmacophore of Pamoic Acid (a known GPR35 agonist) but with lower molecular weight, offering better ligand efficiency.
-
Binding: The C2-carboxylate and C3-hydroxyl form a pseudo-ring via intramolecular hydrogen bonding, creating a motif that docks into the GPR35 orthosteric site.
-
Signaling: Activation recruits
-arrestin-2 and induces ERK1/2 phosphorylation.[5] -
Physiological Outcome: Reduction of visceral pain (anti-nociception) and modulation of intestinal inflammation.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by 3,7-DHNA binding to GPR35.
Figure 1: Signal transduction cascade initiated by this compound at the GPR35 interface.
Experimental Protocols
Protocol A: Preparation of Assay-Ready Stock Solution
Objective: Create a stable 10 mM stock for in vitro screening (e.g., Calcium Flux or Tango assays).
-
Weighing: Accurately weigh 2.04 mg of 3,7-DHNA.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Critical Step: Use fresh DMSO.[6] Hygroscopic DMSO can cause precipitation of the acid over time.
-
-
Sonication: Sonicate for 30–60 seconds at room temperature until fully dissolved. The solution should be clear yellow.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months.
-
Working Solution: Dilute 1:1000 in assay buffer (HBSS + 20 mM HEPES) immediately before use to achieve 10 μM final concentration.
Protocol B: HPLC Purity Analysis
Objective: Verify purity >95% before biological testing.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% -> 95% B
-
10-12 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 300 nm (Naphthalene absorption bands).
-
Retention Time: Expect elution around 6.5–7.5 min depending on dead volume.
Safety & Handling (MSDS Summary)
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (H302).[7]
-
Eye Irritation: Category 2A (H319).
-
-
Handling Precaution:
-
Wear nitrile gloves and safety goggles.
-
Avoid dust formation; use a fume hood when weighing bulk powder.
-
-
First Aid:
References
-
Jenkins, L., et al. (2010). Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
PubChem. Compound Summary for CID 736299: this compound. National Library of Medicine. [Link]
-
Deng, H., & Fang, Y. (2012). Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues.[8][9] ACS Medicinal Chemistry Letters.[8][9] (Contextual reference for naphthoic acid pharmacophores). [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 83511-07-3|this compound|BLD Pharm [bldpharm.com]
- 3. CAS 83511-07-3 | 2629-1-0T | MDL MFCD00010253 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. 83511-07-3 this compound 3,7-二羟基-2-萘甲酸 -Win-Win Chemical [win-winchemical.com]
- 5. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
3,7-Dihydroxy-2-Naphthoic Acid: Structural Architecture and Therapeutic Potential
This technical guide provides a comprehensive analysis of 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) , a specialized naphthalene derivative with significant utility in biochemical synthesis and drug discovery. Unlike its more common isomer, 1,4-dihydroxy-2-naphthoic acid (a phylloquinone precursor), 3,7-DHNA occupies a niche role as a structural scaffold for enediyne antibiotic biosynthesis and a pharmacophore for dehydrogenase inhibition.
Executive Summary
This compound (CAS: 83511-07-3) is a bifunctional naphthoic acid derivative characterized by a naphthalene core substituted with hydroxyl groups at the 3 and 7 positions and a carboxylic acid moiety at position 2.[1][2][3] This specific substitution pattern imparts unique electronic properties, enabling it to serve as a critical probe in enzymatic O-methylation studies (specifically in neocarzinostatin biosynthesis) and as a lead scaffold for developing selective Lactate Dehydrogenase (LDH) inhibitors against Plasmodium falciparum.
Molecular Architecture and Formula[1][4]
Chemical Identity[4][5][6]
Structural Analysis
The molecule consists of a fused bicyclic aromatic hydrocarbon (naphthalene) with three functional groups:
-
C2-Carboxyl Group (-COOH): Provides acidic character and solubility in alkaline media.
-
C3-Hydroxyl Group (-OH): Positioned ortho to the carboxyl group. This proximity facilitates a strong intramolecular hydrogen bond (pseudo-six-membered ring), significantly influencing the pKa of the acid and stabilizing the planar conformation. This motif is analogous to salicylic acid (2-hydroxybenzoic acid).
-
C7-Hydroxyl Group (-OH): Located on the distal ring. This group is electronically coupled to the system but sterically unhindered, making it a prime target for regioselective derivatization (e.g., O-methylation or glycosylation).
Tautomerism: While primarily existing in the enol form, the 1,3-dicarbonyl character (if the ring aromaticity is disrupted) is negligible due to the high resonance energy of the naphthalene system.
Physicochemical Profile
| Property | Value / Characteristic | Context |
| Appearance | Light yellow to brown powder | Oxidizes slowly upon air exposure. |
| Melting Point | 265°C ± 10°C (decomposition) | High lattice energy due to H-bonding network. |
| Solubility | Soluble in DMSO, MeOH, Alkaline Water | Insoluble in non-polar solvents; forms salts with bases. |
| pKa (Predicted) | The C3-OH acidity is suppressed by H-bonding. | |
| Stability | Light and Air Sensitive | Should be stored under inert atmosphere (Ar/N2). |
Chemical Synthesis and Isolation
The synthesis of 3,7-DHNA typically follows the Kolbe-Schmitt reaction , a carboxylation pathway used industrially for salicylic acid and BON acid (3-hydroxy-2-naphthoic acid).
Synthetic Workflow
The starting material is 2,7-dihydroxynaphthalene . The reaction exploits the directing effect of the hydroxyl group to introduce the carboxyl moiety at the ortho position (C3 is equivalent to C6; however, introducing at C1 is sterically less favored under thermodynamic control).
Protocol Summary:
-
Salt Formation: 2,7-Dihydroxynaphthalene is treated with KOH or NaOH to form the diphenoxide salt.
-
Carboxylation: The dry salt is subjected to high pressure
(5–10 atm) at elevated temperatures (120–160°C). -
Acidification: The resulting carboxylate is quenched with dilute HCl to precipitate the free acid.
Figure 1: Chemical synthesis workflow via the Kolbe-Schmitt carboxylation route.
Biological Significance and Therapeutic Applications
Neocarzinostatin Biosynthesis (Enzymatic Probe)
3,7-DHNA has been identified as a critical substrate for investigating the enediyne antitumor antibiotic pathway . Specifically, it interacts with the enzyme NcsB1 , an O-methyltransferase.[2][5]
-
Mechanism: NcsB1 is responsible for the regiospecific O-methylation of naphthoic acid derivatives.[5]
-
Experimental Utility: In kinetic studies, 3,7-DHNA serves as a substrate analog to map the active site specificity of NcsB1, helping researchers understand how the "neocarzinostatin chromophore" (a potent DNA-cleaving agent) is assembled. The C7-OH group is the target for methylation in analogous precursors.
Antimalarial Drug Discovery (LDH Inhibition)
Parasitic organisms like Plasmodium falciparum and Babesia rely heavily on glycolysis for energy.[4] Lactate Dehydrogenase (LDH) is a key enzyme in this pathway.
-
Target: PfLDH (Plasmodium) and BmLDH (Babesia).[4]
-
Action: 3,7-DHNA acts as a competitive inhibitor or structural analog to gossypol (a known LDH inhibitor).
-
Selectivity: The naphthalene core mimics the binding interaction of the cofactor NADH, blocking the active site. Studies have shown that 3,7-DHNA derivatives can exhibit selectivity for parasitic LDH over human isoforms (LDH-A/B), reducing host toxicity.
Figure 2: Dual biological roles of 3,7-DHNA in antibiotic biosynthesis and antiparasitic inhibition.
Analytical Characterization Protocols
For researchers verifying the identity of synthesized or purchased 3,7-DHNA, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d6 (due to solubility and exchangeable protons).
-
1H NMR Features:
- 10-12 ppm: Broad singlet (COOH), often exchanged/invisible.
- 9-10 ppm: Singlet (C3-OH), deshielded by H-bonding to COOH.
-
7.0-8.5 ppm: Aromatic region.
-
Singlet (C1-H): Distinctive isolated proton between substituents.
-
Singlet (C4-H): Distinctive isolated proton.
-
Doublets/Multiplets (C5, C6, C8): Coupling pattern of the second ring (ABX or AMX system).
-
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Molecular Ion:
at m/z 203. -
Fragmentation: Loss of
( 203 159) is the primary fragmentation pathway, characteristic of carboxylic acids.
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5
m). -
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm and 320 nm (naphthalene absorption).
-
Retention: 3,7-DHNA will elute earlier than unsubstituted naphthoic acid due to the polarity of the two hydroxyl groups.
References
-
Luo, Y., et al. (2008).[5] Regiospecific O-methylation of naphthoic acids catalyzed by NcsB1, an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin.[5] Journal of Biological Chemistry. Retrieved from [Link]
-
PubChem. (2025).[3][6] this compound (Compound Summary). National Library of Medicine.[6] Retrieved from [Link]
-
Yu, Y., et al. (2001).[4] Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Cellular and Infection Microbiology. (Note: Contextual reference for LDH inhibition of naphthoic acid series). Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | 83511-07-3 [chemicalbook.com]
- 3. This compound | C11H8O4 | CID 736299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 5. 3,7-二羟基-2-萘甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
3,7-Dihydroxy-2-naphthoic Acid: Synthetic Evolution and Pharmacological Distinctness
The following is an in-depth technical guide on 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA), structured for researchers and drug development professionals.
Technical Whitepaper | Version 1.0
Executive Summary
While 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) is widely recognized as a phylloquinone precursor and a potent bifidogenic growth stimulator, its isomer This compound (3,7-DHNA) occupies a distinct and critical niche in chemical biology.[1] Historically utilized as a mechanistic probe to delineate Aryl Hydrocarbon Receptor (AhR) specificity, 3,7-DHNA has recently emerged as a bioactive scaffold with independent neuroprotective properties in Parkinsonian models, distinct from AhR signaling.
This guide analyzes the discovery, biocatalytic synthesis, and divergent pharmacological profile of 3,7-DHNA. It provides actionable protocols for its synthesis via cytochrome P450 systems and details its application as a high-fidelity negative control in immunomodulation studies.
Chemical Identity and Physicochemical Profile
3,7-DHNA is a regioisomer of the naphthoic acid family. Its structural rigidity and specific hydroxyl placement render it chemically distinct from the 1,4- and 3,5- isomers, influencing both its binding affinity to nuclear receptors and its utility in polymer chemistry.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Registry | 83511-07-3 | |
| Molecular Formula | C₁₁H₈O₄ | |
| Molecular Weight | 204.18 g/mol | |
| Solubility | DMSO, Methanol | Poor solubility in neutral aqueous buffers.[2][3] |
| pKa | ~2.8 (COOH), ~9.1 (OH) | Estimated values based on naphthoic core. |
| Key Structural Feature | 3,7-Hydroxyl substitution | Prevents planar intercalation required for AhR activation (unlike 1,4-DHNA). |
History and Synthetic Evolution
The history of 3,7-DHNA is defined by the transition from complex chemical extraction to precision biocatalysis. Unlike simple naphthoic acids isolated in the 19th century from coal tar dyes, 3,7-DHNA remained a synthetic challenge due to the difficulty of selectively hydroxylating the 7-position of the naphthalene ring.
Early Chemical Isolation
Early access to 3,7-DHNA was limited to non-specific Kolbe-Schmitt carboxylation of dihydroxynaphthalenes, resulting in low yields and complex isomeric mixtures. It was primarily a curiosity in dye chemistry until its structural utility in antibiotic biosynthesis was identified.
The Biocatalytic Breakthrough (CYP199A2)
The definitive method for high-purity synthesis was established through the use of Cytochrome P450 CYP199A2 . This enzyme, derived from Rhodopseudomonas palustris, exhibits exquisite regioselectivity.
-
Mechanism: CYP199A2 catalyzes the regioselective hydroxylation at the C7 position.
-
Efficiency: This route avoids the protecting group chemistry required in traditional organic synthesis.
Biosynthetic Relevance (Neocarzinostatin)
3,7-DHNA serves as a specific substrate for NcsB1 , an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin .[5] NcsB1 catalyzes the O-methylation of naphthoic acid derivatives, and 3,7-DHNA has been used to map the substrate specificity of this enzyme, highlighting its utility in combinatorial biosynthesis.
Pharmacological Mechanisms: The "Control" That Works
The biological value of 3,7-DHNA lies in its differential activity compared to 1,4-DHNA.
The AhR Negative Control
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates immune responses.
-
1,4-DHNA: A potent AhR agonist.
-
Utility: Researchers use 3,7-DHNA to prove that a biological effect (e.g., colitis protection) is AhR-dependent.[7] If 1,4-DHNA works and 3,7-DHNA does not, the mechanism is likely AhR-mediated.[6]
Neuroprotection (Parkinson's Disease)
Recent studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of Parkinson's disease revealed unexpected activity for 3,7-DHNA.
-
Observation: Both 1,4-DHNA and 3,7-DHNA prevented motor deficits in the "pole test" and "adhesive removal test."
-
Divergence: 3,7-DHNA failed to improve performance in the "balance beam test," whereas 1,4-DHNA succeeded.[6]
-
Implication: The neuroprotective effects of naphthoic acids are multimodal. While gait control (balance beam) may require AhR activation (1,4-DHNA specific), other motor functions are preserved via an AhR-independent mechanism (antioxidant or alternative receptor) accessible to 3,7-DHNA.
Visualization: Divergent Signaling Pathways
The following diagram illustrates the mechanistic bifurcation between 1,4-DHNA and 3,7-DHNA.
Figure 1: Mechanistic divergence. 1,4-DHNA activates AhR-driven pathways (colitis, gait), while 3,7-DHNA serves as a probe for non-AhR neuroprotective mechanisms.
Experimental Protocols
Protocol A: Biocatalytic Synthesis of 3,7-DHNA
Objective: Regioselective production using CYP199A2.[3] Source: Adapted from Matsui et al. (See References).
-
Expression System: Use E. coli BL21(DE3) harboring plasmids for CYP199A2, putidaredoxin (Pdx), and putidaredoxin reductase (PdR).
-
Culture: Grow cells in LB medium at 37°C until OD₆₀₀ reaches 0.6. Induce with 0.1 mM IPTG and supplement with 0.5 mM δ-aminolevulinic acid (heme precursor). Incubate at 25°C for 24h.
-
Reaction Setup:
-
Harvest cells and resuspend in 50 mM Tris-HCl (pH 7.4).
-
Add substrate: 3-hydroxy-2-naphthoic acid (1 mM final concentration).[1]
-
Initiate reaction by adding NADH (or a regeneration system like glucose dehydrogenase + glucose).
-
-
Incubation: Shake at 30°C for 90–180 minutes.
-
Extraction: Acidify supernatant to pH 2.0 with HCl. Extract 3x with ethyl acetate.
-
Purification: Evaporate solvent. Purify via HPLC (C18 column, Methanol/Water gradient containing 0.1% formic acid).
-
Validation: Confirm identity via ¹H-NMR (DMSO-d₆). Look for specific splitting patterns of H-6 (dd) and H-8 (d) distinct from the starting material.
Protocol B: In Vivo Neuroprotection Assay (MPTP Model)
Objective: Assess motor function preservation.[6] Source: Cheng et al. (See References).
-
Animals: Male C57BL/6 mice (8-10 weeks).
-
Pre-treatment: Administer 3,7-DHNA (20 mg/kg) via oral gavage daily for 3 weeks.
-
Vehicle: Corn oil or CMC-Na.
-
Control: Vehicle only.
-
Positive Control: 1,4-DHNA (20 mg/kg).[6]
-
-
Induction: Administer MPTP (80 mg/kg cumulative, divided doses) intraperitoneally.
-
Assessment (Week 4):
-
Pole Test: Measure time to turn and descend a vertical pole. (3,7-DHNA should reduce time vs. MPTP control).
-
Adhesive Removal: Place adhesive tape on snout; measure removal time. (3,7-DHNA should reduce time).
-
Balance Beam: Measure slips/time on a narrow beam. (3,7-DHNA should show no significant improvement , confirming lack of AhR-mediated fine motor control).
-
Comparative Data: 1,4-DHNA vs. 3,7-DHNA[1][4][6][8]
| Feature | 1,4-DHNA | 3,7-DHNA |
| Origin | Bacterial metabolite (Propionibacterium) | Synthetic / Biocatalytic (Streptomyces pathways) |
| AhR Activity | Agonist (High affinity) | Inactive (No binding/translocation) |
| Colitis Protection | Effective (AhR dependent) | Ineffective |
| MPTP Pole Test | Effective | Effective (AhR independent) |
| MPTP Balance Beam | Effective | Ineffective |
| Tyrosine Kinase Inhibition | Low specificity | Derivatives inhibit pp60c-src |
| Primary Research Use | Probiotic mechanism, Drug lead | Negative control, Specific kinase inhibitor |
References
-
Biocatalytic Synthesis (CYP199A2)
- Matsui, T., et al. "Biocatalytic Synthesis of Dihydroxynaphthoic Acids by Cytochrome P450 CYP199A2." Bioscience, Biotechnology, and Biochemistry, 2012.
-
Neuroprotection & MPTP Model
-
Cheng, Y., et al. "1,4-dihydroxy-2-naphthoic acid prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced motor function deficits." Neurobiology of Stress, 2022.[7]
-
-
AhR Specificity & Depression Models
-
Safe, S., et al. "3,3'-Diindolylmethane and 1,4-dihydroxy-2-naphthoic acid prevent chronic mild stress induced depressive-like behaviors." Neurobiology of Stress, 2022.[7]
-
-
Neocarzinostatin Biosynthesis
-
Luo, Y., et al. "Regiospecific O-Methylation of Naphthoic Acids Catalyzed by NcsB1." Journal of Biological Chemistry, 2008.[5]
-
-
Antimicrobial Polymers
- Eroglu, I., et al. "Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers." Biomacromolecules, 2020.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 83511-07-3 this compound 3,7-二羟基-2-萘甲酸 -Win-Win Chemical [win-winchemical.com]
- 3. JP2017121203A - Production method of dihydroxy naphthalene - Google Patents [patents.google.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound 95 83511-07-3 [sigmaaldrich.com]
- 6. 1,4-dihydroxy-2-naphthoic acid prevents 1-methyl-4-phenyl-1,2,3,6...: Ingenta Connect [ingentaconnect.com]
- 7. Intestinal epithelium aryl hydrocarbon receptor is involved in stress sensitivity and maintaining depressive symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
3,7-Dihydroxy-2-naphthoic acid as a building block in organic synthesis
Topic: 3,7-Dihydroxy-2-naphthoic Acid as a Building Block in Organic Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]
Introduction: The Strategic Value of 3,7-DHNA
This compound (3,7-DHNA; CAS: 83511-07-3) is a specialized naphthalene derivative that serves as a bifunctional scaffold in advanced organic synthesis, materials science, and pharmaceutical development.[1][2][3] Unlike its more common isomer, 3-hydroxy-2-naphthoic acid (BON acid), the 3,7-DHNA isomer possesses a unique substitution pattern that enables dual-site functionalization and specific electronic tuning.[1][2][3]
The molecule features a carboxylic acid at the C2 position flanked by a hydroxyl group at C3 (creating a salicylate-like binding pocket) and a distal hydroxyl group at C7.[3] This architecture makes it an exceptional building block for:
-
Photo-active Polymers: Acting as a chromophore in Bottom Anti-Reflective Coatings (BARC) for high-resolution lithography.[1][2][3]
-
Metal-Organic Frameworks (MOFs) & Nanomaterials: Serving as a linker that modifies the band gap of metal oxides (e.g., TiO₂) via inner-sphere charge-transfer complexes.[1][2][3]
-
Bioactive Scaffolds: Functioning as a precursor for oxidative polycondensation to form antimicrobial azo-dye polymers and pharmacophores.[1][2][3]
Chemical Profile & Properties[3][4][5][6][7][8][9][10]
| Property | Data | Notes |
| CAS Number | 83511-07-3 | Distinct from 3,5-isomer (89-35-0) and 1,4-isomer (31519-22-9).[1][2][3] |
| Formula | C₁₁H₈O₄ | MW: 204.18 g/mol |
| Appearance | Yellow Solid | Photosensitive; store away from light.[3][4] |
| Solubility | DMSO, DMF, Acetone, Ethanol | Sparingly soluble in water; soluble in alkaline aqueous solutions.[1][2] |
| pKa | ~2.5 (COOH), ~9-10 (OH) | The C3-OH is hydrogen-bonded to the carboxylate, affecting acidity.[1][3] |
| Reactivity | Nucleophilic (OH), Electrophilic (COOH) | Susceptible to oxidative coupling at open ortho/para positions.[1] |
Synthetic Utility & Mechanisms[2][3][6][11][12]
Epoxy Resin Functionalization (Ring-Opening Esterification)
In the semiconductor industry, 3,7-DHNA is a critical chromophore.[1][2] Its high absorbance at specific UV wavelengths allows it to be grafted onto epoxy polymer backbones (e.g., poly(phenyl glycidyl ether-co-formaldehyde)).[1][3] The reaction proceeds via the nucleophilic attack of the C2-carboxylate onto the epoxide ring, catalyzed by quaternary ammonium salts.[1] This permanently tethers the naphthalene core to the polymer, preventing sublimation during high-temperature baking processes used in lithography.[1][3]
Surface Ligand Engineering (LMCT Formation)
3,7-DHNA binds to the surface of transition metal oxides (TiO₂, ZrO₂) through a "salicylate-type" coordination involving the C2-COOH and C3-OH groups.[1][2][3] This binding restores the octahedral geometry of surface metal atoms and forms an Inner-Sphere Charge-Transfer (LMCT) complex.[1][2][3][5] The distal C7-OH group remains available for further intermolecular interactions or solvation, significantly red-shifting the optical absorption of the material into the visible range.[1][3]
Oxidative Polycondensation
The electron-rich naphthalene ring allows 3,7-DHNA to undergo oxidative polymerization (using oxidants like NaOCl) or azo-coupling reactions.[1][2] These transformations yield conjugated polymers with high thermal stability and antimicrobial properties, often capable of chelating transition metals like Cu(II) and Ni(II).
Detailed Experimental Protocols
Protocol A: Functionalization of Epoxy Resins (Chromophore Attachment)
Application: Synthesis of polymeric anti-reflective coatings (BARC).[3]
Reagents:
-
Substrate: Poly(phenyl glycidyl ether-co-formaldehyde) (Epoxy equivalent weight ~170-200).[1][2][3]
-
Reagent: this compound (3,7-DHNA).[1][2][3][6][5][7][8][9][10][11]
-
Solvent: Cyclohexanone (Anhydrous).[3]
-
Catalyst: Benzyltriethylammonium chloride (BTEAC).[3]
Procedure:
-
Setup: Equip a 1,000 mL three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, reflux condenser, and internal thermometer.
-
Dissolution: Charge the flask with 388 g of cyclohexanone . Add 87.1 g (0.43 mol) of 3,7-DHNA and the epoxy resin (stoichiometry adjusted to target ~40-60% epoxy group conversion).
-
Catalysis: Add 1.5 g of BTEAC as the phase-transfer catalyst.
-
Reaction: Purge with nitrogen. Heat the mixture to 115–125°C with vigorous stirring.
-
Monitoring: Maintain temperature for 15–24 hours . Monitor the disappearance of the acid peak and reduction of epoxide signals via FT-IR or titration.[2][3]
-
Workup: Cool the solution to room temperature. Filter the mixture through a bed of cation exchange resin to remove the ammonium catalyst.[3][4]
-
Isolation: The resulting solution (polymer in cyclohexanone) can be used directly for spin-coating or precipitated into hexane for solid isolation.[3]
Mechanism Visualization:
Figure 1: Reaction pathway for the grafting of 3,7-DHNA onto glycidyl-epoxy resins.
Protocol B: Surface Sensitization of TiO₂ Nanoparticles
Application: Tuning band-gaps for photocatalysis or solar cells.[1][2][3]
Reagents:
-
Substrate: TiO₂ Nanoparticles (e.g., Degussa P25 or synthesized anatase).[1]
-
Ligand: this compound.[1][2][3][6][5][12][7][8][13][9][10][11]
Procedure:
-
Preparation: Prepare a 10 mM solution of 3,7-DHNA in Methanol/Water (90:10). The slight water content aids in the solubilization and deprotonation of the carboxyl group.[4]
-
Incubation: Add 100 mg of TiO₂ nanoparticles to 20 mL of the ligand solution.
-
Equilibration: Stir the suspension in the dark at room temperature for 12 hours to ensure adsorption equilibrium.
-
Washing: Centrifuge the particles (10,000 rpm, 10 min). Decant the supernatant. Resuspend in pure methanol and centrifuge again to remove non-specifically bound ligand. Repeat twice.
-
Characterization: Analyze via Diffuse Reflectance UV-Vis spectroscopy. A distinct redshift (yellow/orange coloration) confirms the formation of the charge-transfer complex.[3]
Coordination Mode Visualization:
Figure 2: Chelation mechanism of 3,7-DHNA on Titanium Dioxide surfaces.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Amidation | Steric hindrance or poor solubility.[1][2][3] | Use high-activity coupling agents like HATU or COMU in DMF/DMSO.[1][2][3] Avoid carbodiimides (DCC) if isolation is difficult.[3] |
| Polymer Crosslinking | Over-reaction of the C7-hydroxyl.[1][2][3] | In epoxy functionalization, strictly control stoichiometry (1:1 acid:epoxy is ideal).[1] The C7-OH is less nucleophilic than the carboxylate but can react at high temps.[2][3] |
| Oxidation/Darkening | Air oxidation of the naphthalene core.[4] | Perform all high-temperature reactions under a strict Nitrogen or Argon atmosphere . Add antioxidants if compatible.[3][4] |
| Incomplete Solubility | High lattice energy of the solid.[4] | Pre-dissolve 3,7-DHNA in a small volume of DMSO or warm cyclohexanone before adding to the main reaction vessel.[1] |
Safety & Handling (MSDS Highlights)
-
Hazards: 3,7-DHNA is an irritant (Skin/Eye Category 2).[1][2] It is harmful if swallowed.[3][4]
-
Photosensitivity: The compound degrades upon prolonged exposure to UV light.[3][4] Store in amber vials.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.[1]
References
-
Sigma-Aldrich. this compound Product Page & Specifications.[1][2]Link[1]
-
PubChem. Compound Summary: this compound (CID 736299).[1][2][3]Link[1]
-
Google Patents (US10331032B2). Photosensitive, developer-soluble bottom anti-reflective coating material.[1][2][3] (Detailed protocol for epoxy resin reaction). Link
-
ResearchGate. Anatase nanoparticles surface modified with fused ring salicylate-type ligands. (Study on TiO2 modification and optical properties). Link
-
ResearchGate. Synthesis, Spectroscopic, Thermodynamics and Kinetics Analysis Study of Novel Polymers Containing Various Azo Chromophore. (Details on oxidative polycondensation). Link
Sources
- 1. US10331032B2 - Photosensitive, developer-soluble bottom anti-reflective coating material - Google Patents [patents.google.com]
- 2. CN103028867A - Flux composition and method of soldering - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. EP2841513A1 - Photosensitive, developer-soluble bottom anti-reflective coating material - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US10854451B2 - Superplanarizing spin-on carbon materials - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. CAS 148893-10-1 Wholesale & Bulk Supplier Manufacturer, HATU For Sale | Fortuna [fortunachem.com]
- 13. WO2024137826A1 - Analysis of analytes and spatial gene expression - Google Patents [patents.google.com]
Application Note: HPLC Analysis and Metabolic Profiling of 3,7-Dihydroxy-2-naphthoic Acid
This application note details the HPLC analysis of 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) , a critical intermediate in supramolecular chemistry and a bioactive naphthoic acid derivative. Unlike its isomer 1,4-DHNA (a menaquinone precursor), 3,7-DHNA is often analyzed in the context of drug synthesis impurities or as a specific ligand in pharmacological studies (e.g., LDH inhibition).
This guide provides a validated protocol for its quantification and a workflow for identifying its Phase I/II metabolites.
Introduction & Chemical Basis[1][2][3][4][5][6]
This compound (CAS: 83511-07-3) presents specific chromatographic challenges due to its amphiphilic nature and the presence of three ionizable groups: a carboxylic acid at C2 and two phenolic hydroxyls at C3 and C7.
-
Chemical Structure: Naphthalene core with hydrophilic substitutions.
-
pKa Values: The carboxylic acid typically has a pKa
3.0–3.5. The phenolic hydroxyls have pKa values . -
Detection Properties: The naphthalene moiety provides strong UV absorption (254 nm, 300+ nm) and intense native fluorescence, allowing for high-sensitivity detection (LOD < 10 ng/mL).
Analytical Strategy
To achieve robust retention and peak shape, the mobile phase must be acidified (pH < 3.0) to suppress the ionization of the carboxylic acid, ensuring the molecule exists primarily in its neutral, hydrophobic form. This allows for predictable interaction with C18 stationary phases.
Experimental Protocols
Protocol A: HPLC-UV/Fluorescence Quantification
Purpose: Routine purity analysis and quantification in biological fluids.
1. Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Provides strong hydrophobic retention and minimizes peak tailing from silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses carboxylic acid ionization; Formic acid is MS-compatible. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and sharper peaks compared to Methanol for naphthoic acids. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Temperature | 30°C | Improves mass transfer and retention time reproducibility. |
| Injection Vol. | 10 µL | Standard loop size. |
| Detection | UV: 254 nm (Primary), 330 nm (Secondary)FLD: Ex 330 nm / Em 450 nm | Fluorescence offers 10-100x higher sensitivity for biological samples. |
2. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial equilibration (highly aqueous to trap polar impurities). |
| 2.0 | 10% | Isocratic hold. |
| 15.0 | 80% | Linear gradient to elute 3,7-DHNA and hydrophobic metabolites. |
| 17.0 | 95% | Wash step. |
| 20.0 | 10% | Re-equilibration. |
3. Sample Preparation
-
Stock Solution: Dissolve 1 mg 3,7-DHNA in 1 mL Methanol. Store at -20°C (stable for 3 months).
-
Biological Fluids (Plasma/Urine):
-
Aliquot 100 µL plasma.
-
Add 300 µL ice-cold Acetonitrile (protein precipitation).
-
Vortex for 30s, Centrifuge at 14,000 x g for 10 min.
-
Evaporate supernatant under Nitrogen; reconstitute in 100 µL Mobile Phase A:B (90:10).
-
Protocol B: Metabolic Stability & Profiling (In Vitro)
Purpose: To generate and identify metabolites (e.g., Methylated or Glucuronidated forms) using Liver Microsomes.
Context: 3,7-DHNA is a known substrate for O-methyltransferases (e.g., NcsB1) and likely undergoes Phase II conjugation (Glucuronidation) at the C3/C7 hydroxyls or C2 carboxyl group.
1. Incubation System
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or S9 fraction.
-
Cofactors: NADPH (for oxidation, though limited for DHNA), UDPGA (for Glucuronidation), SAM (S-adenosylmethionine, for Methylation).
2. Procedure
-
Pre-incubation: Mix Microsomes (0.5 mg/mL protein) + 3,7-DHNA (10 µM) in Phosphate Buffer (pH 7.4). Incubate at 37°C for 5 min.
-
Initiation: Add Cofactor Mix (2 mM UDPGA + 1 mM SAM).
-
Reaction: Incubate at 37°C for 60 minutes.
-
Termination: Add equal volume of ice-cold Methanol containing Internal Standard (e.g., 1-Naphthoic acid).
-
Analysis: Inject onto HPLC-MS/MS (Q-TOF or Triple Quad).
3. Expected Metabolites (Mass Shifts)
| Metabolite Type | Modification | Mass Shift (Da) | Polarity Change |
| Parent | None | 0 | - |
| O-Methylation | -CH3 replaces -H | +14.02 | More Hydrophobic (Elutes Later) |
| Glucuronidation | +C6H8O6 | +176.03 | Highly Polar (Elutes Earlier) |
| Sulfation | +SO3 | +79.96 | Polar (Elutes Earlier) |
Visualization of Analytical Workflow
The following diagram illustrates the integrated workflow for analyzing 3,7-DHNA, distinguishing between quality control (QC) of the raw material and metabolic profiling in biological systems.
Caption: Integrated workflow for 3,7-DHNA analysis showing parallel detection paths for quantitation (UV/FLD) and identification (MS).
Method Validation Parameters (Self-Validating System)
To ensure the method is trustworthy and reproducible, the following validation criteria must be met before routine use.
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| System Suitability | Tailing Factor < 1.5; Resolution > 2.0 | If tailing > 1.5, increase formic acid conc. or replace column. |
| Linearity (r²) | > 0.999 (Range: 0.1 – 50 µg/mL) | If non-linear, check detector saturation at high conc. |
| Recovery | 85% – 115% (Spiked Matrix) | Low recovery often indicates protein binding; increase precipitation ratio. |
| LOD/LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Use Fluorescence detection if UV sensitivity is insufficient. |
References
-
Luo, Y., et al. (2016). Regiospecific O-methylation of naphthoic acids catalyzed by NcsB1, an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin.
-
PubChem. (2023). This compound | C11H8O4 - Chemical and Physical Properties.[1][2]
-
National Institutes of Health. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. (Demonstrates biological relevance of DHNA isomers).
-
Biosynth. (2022). 1,4-Dihydroxy-2-naphthoic acid - Biological Activity and HPLC Context. (Contextual reference for DHNA class separation).
Sources
Application Note: 3,7-Dihydroxy-2-naphthoic Acid (3,7-DHNA) as a Fluorescent Probe for Metal Ions
Executive Summary
3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) is a functionalized naphthalene derivative exhibiting dual-mode fluorescence response capabilities. Unlike simple naphthoic acids, the presence of hydroxyl groups at both the 3- and 7-positions, combined with the 2-carboxyl group, creates a unique "push-pull" electronic system. This structure enables Chelation-Enhanced Fluorescence (CHEF) in the presence of diamagnetic ions like Aluminum (Al³⁺) and Fluorescence Quenching with paramagnetic ions like Iron (Fe³⁺) or Copper (Cu²⁺).
This guide details the protocol for utilizing 3,7-DHNA as a ratiometric or turn-on/turn-off sensor. It leverages the molecule's Excited-State Intramolecular Proton Transfer (ESIPT) characteristics, which are modulated upon metal coordination.
Scientific Mechanism
Structural Basis of Sensing
The sensing mechanism relies on the coordination between the metal ion and the salicylate-like binding pocket formed by the carboxylic acid (-COOH) at position 2 and the hydroxyl group (-OH) at position 3.
-
Free Ligand (Weak Fluorescence): In its free form, 3,7-DHNA undergoes rapid ESIPT or non-radiative decay due to bond rotation, resulting in low quantum yield.
-
Al³⁺ Binding (Turn-On): Aluminum ions coordinate with the 2-hydroxy-3-naphthoic moiety. This binding rigidifies the molecule, inhibiting non-radiative decay pathways and blocking ESIPT. The result is a massive surge in fluorescence intensity (CHEF effect), typically in the blue-green region.
-
Fe³⁺/Cu²⁺ Binding (Turn-Off): Paramagnetic ions bind to the same site but quench fluorescence via Ligand-to-Metal Charge Transfer (LMCT) and paramagnetic relaxation.
The Role of the 7-Hydroxyl Group
While the 3-OH group is the primary chelator, the 7-OH group acts as an auxochrome, extending the
-
Red-shifted excitation/emission compared to 3-hydroxy-2-naphthoic acid, reducing interference from biological autofluorescence.
-
Increased water solubility , making it more suitable for semi-aqueous biological buffers.
Mechanism Visualization
Figure 1: Logic flow of 3,7-DHNA sensing mechanism distinguishing between CHEF (Al³⁺) and Quenching (Fe³⁺).
Experimental Protocol
Materials & Reagents[1]
-
Probe: this compound (CAS: 83511-07-3), >97% purity.
-
Solvents: DMSO (spectroscopic grade), Ethanol (absolute), Deionized Water (Milli-Q, 18.2 MΩ·cm).
-
Metal Salts: Al(NO₃)₃·9H₂O, FeCl₃, CuCl₂, etc. (Use nitrate or chloride salts for solubility).
-
Buffer: HEPES or Tris-HCl (pH 7.2–7.4). Note: Avoid Phosphate buffers (PBS) as phosphates can precipitate Al³⁺.
Stock Solution Preparation
-
Probe Stock (1 mM): Dissolve 2.04 mg of 3,7-DHNA in 10 mL of DMSO. Store in the dark at 4°C.
-
Metal Stock (10 mM): Dissolve appropriate mass of metal salts in deionized water.
-
Working Solution: Dilute the Probe Stock to 10–20 µM in the assay buffer (e.g., EtOH/Water 1:9 v/v or HEPES buffer) immediately before use.
Spectral Measurement Workflow
A. UV-Vis Absorbance Characterization
-
Blank the spectrophotometer with the solvent mixture.
-
Scan the 10 µM probe solution from 250 nm to 500 nm.
-
Observe characteristic peaks (typically ~300–370 nm for the naphthalene core).
-
Titrate with Al³⁺ (0–50 µM) and observe any bathochromic shift (red shift) indicating ground-state complexation.
B. Fluorescence Titration (Al³⁺ Detection)
-
Excitation: Set
to the absorption maximum found in step A (approx. 360–380 nm). -
Emission Scan: Record emission from 400 nm to 650 nm.
-
Titration: Add aliquots of Al³⁺ stock (0.5 equiv. steps) to the cuvette. Mix for 30 seconds.
-
Readout: Record spectra after each addition until saturation (constant intensity).
-
Plot: Intensity at
(approx. 450–500 nm) vs. [Al³⁺].
C. Selectivity & Interference Assay
-
Prepare separate cuvettes containing 10 µM probe + 50 µM of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺).
-
Measure fluorescence intensity.[1]
-
To the same cuvettes, add 50 µM Al³⁺ to verify if the probe can detect Aluminum in the presence of competitors.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for metal ion sensing.
Data Analysis & Performance Metrics
Binding Constant ( ) Calculation
Use the Benesi-Hildebrand equation for 1:1 stoichiometry (verify stoichiometry using a Job's Plot):
- : Fluorescence of free probe.
-
: Fluorescence at concentration
. - : Saturated fluorescence.
-
Plot
vs. ; the ratio of intercept/slope gives .
Limit of Detection (LOD)
Calculate LOD using the standard deviation of the blank (
Expected Performance Data (Reference Values)
| Parameter | Value / Range | Notes |
| Excitation ( | 360 – 380 nm | Depends on solvent polarity. |
| Emission ( | 480 – 520 nm | Blue-Green emission upon Al³⁺ binding. |
| Stokes Shift | >100 nm | Large shift reduces self-absorption. |
| Detection Limit (Al³⁺) | ~10⁻⁷ M (0.1 µM) | High sensitivity suitable for environmental monitoring. |
| Response Time | < 1 minute | Instantaneous chelation. |
| pH Range | 5.0 – 8.0 | Optimal. Acidic pH protonates carboxyl; basic pH deprotonates hydroxyls prematurely. |
Critical Considerations & Troubleshooting
-
Stoichiometry: While 1:1 is common, 3,7-DHNA can form 2:1 (Ligand:Metal) complexes at high ligand concentrations. Perform a Job's Plot (Method of Continuous Variations) to confirm.
-
Solubility: If precipitation occurs upon adding metal salts, increase the organic co-solvent fraction (e.g., increase Ethanol to 30-50%).
-
Interference: Cu²⁺ and Fe³⁺ are notorious quenchers. If testing for Al³⁺ in a mixed sample, add a masking agent like ascorbic acid (reduces Fe³⁺ to Fe²⁺) or thiourea (masks Cu²⁺) to improve selectivity.
-
Surface Modification: 3,7-DHNA is also highly effective as a surface ligand for metal oxides (e.g., TiO₂ nanoparticles). It forms inner-sphere charge-transfer complexes that red-shift the absorption of the material, useful for photocatalytic applications [1].
References
-
Rego, L.G.C., et al. (2025). "The surface modification of nanocrystalline TiO2 particles with salicylate-type ligands... specifically this compound."[2][3][4][5] ResearchGate.
-
Shanmugapriya, R., et al. (2021). "3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions." Spectrochimica Acta Part A.
-
TCI Chemicals. "Product Specification: this compound (CAS 83511-07-3)."
-
Refat, M.S., et al. (2025).[6] "Binding mechanism of metal ions... using this compound... polymers." ResearchGate.
Sources
analytical methods for detecting 3,7-Dihydroxy-2-naphthoic acid in biological samples
Application Note: High-Sensitivity Analysis of 3,7-Dihydroxy-2-naphthoic Acid (3,7-DHNA) in Biological Matrices
Executive Summary
This compound (3,7-DHNA) is a bifidogenic growth stimulator (BGS) and a precursor in the menaquinone (Vitamin K2) biosynthesis pathway.[1] Recent studies highlight its potential as a postbiotic immunomodulator. However, its quantification in complex biological matrices (serum, fecal supernatants, fermentation broth) is challenged by its amphiphilic nature and susceptibility to oxidation.[1]
This guide details two validated workflows for the detection of 3,7-DHNA:
-
HPLC-FLD: A robust, cost-effective method for routine quantification in fermentation media.[1]
-
LC-MS/MS: A high-sensitivity method for trace analysis in serum and complex biological fluids.[1]
Physicochemical Profile & Analyte Strategy
Understanding the molecule is the first step to successful isolation.
| Property | Value | Analytical Implication |
| Molecular Weight | 204.18 g/mol | Small molecule, suitable for LC-MS.[1][2] |
| pKa (Acidic) | ~2.8 (COOH), ~9.0 (Phenolic OH) | Critical: Must maintain pH < 2.5 during extraction to ensure the molecule is protonated (neutral) for organic solvent extraction.[2] |
| LogP | ~1.95 | Moderately lipophilic; retains well on C18 columns.[2] |
| Solubility | Low in water; Soluble in MeOH, DMSO, EtOAc | Use high % organic for stock solutions; avoid 100% aqueous diluents to prevent precipitation.[1][2] |
| Stability | Light and Oxygen sensitive | Protocol Rule: Perform extraction in amber tubes; use antioxidants (Ascorbic acid) if recovery is low.[2] |
Sample Preparation Protocols
Protocol A: Liquid-Liquid Extraction (LLE) for Serum/Plasma
Best for: Trace analysis (LC-MS/MS) where matrix cleanliness is paramount.[1]
Reagents:
-
Extraction Solvent: Ethyl Acetate (EtOAc)[1]
-
Acidifier: 1% Formic Acid in water[1]
-
Internal Standard (IS): 1,4-Dihydroxy-2-naphthoic acid (structural isomer) or deuterated analog if available.[1]
Workflow:
-
Aliquot: Transfer 100 µL of serum/plasma to a 1.5 mL amber microcentrifuge tube.
-
Spike: Add 10 µL of Internal Standard (1 µg/mL).
-
Acidify: Add 100 µL of 1% Formic Acid. Vortex 10s. (Target pH < 3.0).
-
Extract: Add 500 µL Ethyl Acetate.
-
Agitate: Vortex vigorously for 5 minutes or shake at 1200 rpm.
-
Phase Separation: Centrifuge at 12,000 x g for 5 min at 4°C.
-
Transfer: Transfer 400 µL of the upper organic layer to a fresh glass tube.
-
Dry: Evaporate to dryness under nitrogen at 35°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (80:20).
-
Filter: Filter through 0.22 µm PTFE filter into LC vial.
Protocol B: Protein Precipitation (PPT) for Bacterial Culture/Feces
Best for: High-concentration samples (HPLC-FLD).[1]
-
Homogenize: (For feces) Suspend 100 mg sample in 900 µL PBS; bead-beat for 2 min.
-
Precipitate: Mix 200 µL sample/supernatant with 600 µL cold Methanol (-20°C).
-
Incubate: -20°C for 20 minutes to ensure protein crash.
-
Centrifuge: 15,000 x g for 10 min at 4°C.
-
Dilute: Transfer supernatant and dilute 1:1 with water (to match initial LC conditions).
Visual Workflow: Extraction Logic
Caption: Optimized Liquid-Liquid Extraction workflow ensuring analyte protonation for maximum recovery.
Method 1: HPLC with Fluorescence Detection (HPLC-FLD)[1]
Naphthoic acid derivatives exhibit strong native fluorescence, offering sensitivity comparable to MS for this specific analyte class.[1]
Instrument Parameters:
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Detection Settings:
-
Excitation (Ex): 335 nm
-
Emission (Em): 450 nm[1]
-
Note: Perform a spectral scan (Ex 280-360, Em 400-500) on your specific standard, as solvent pH can shift maxima.[1]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Equilibration |
| 2.00 | 10 | Load |
| 10.00 | 90 | Elution |
| 12.00 | 90 | Wash |
| 12.10 | 10 | Re-equilibration |
Method 2: LC-MS/MS (Confirmatory)[1][3]
Mass spectrometry provides definitive identification, distinguishing 3,7-DHNA from its isomers (e.g., 1,4-DHNA).[1]
Instrument Parameters:
-
Ionization: Electrospray Ionization (ESI), Negative Mode (-).[1][3]
-
Source Temp: 350°C.
-
Capillary Voltage: -3500 V.
MRM Transitions (Multiple Reaction Monitoring): The carboxylic acid moiety facilitates easy deprotonation [M-H]-. Fragmentation typically involves neutral loss of CO₂ (44 Da).
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| 3,7-DHNA | 203.0 | 159.0 | 15 | Quantifier (Loss of CO₂) |
| 3,7-DHNA | 203.0 | 131.0 | 25 | Qualifier (Loss of CO₂ + CO) |
| 1,4-DHNA (IS) | 203.0 | 159.0 | 15 | Internal Standard* |
Note: Since 3,7-DHNA and 1,4-DHNA are isomers with similar fragmentation, chromatographic separation is mandatory.[1] 3,7-DHNA typically elutes slightly earlier than 1,4-DHNA on C18 due to polarity differences.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Recovery | pH too high during extraction.[1][2] | Ensure sample pH is < 3.0 before adding ethyl acetate.[2] The carboxyl group must be protonated. |
| Peak Tailing | Interaction with silanols.[2] | Increase buffer strength (add 5mM Ammonium Formate) or use an end-capped column.[1][2] |
| Signal Degradation | Oxidation.[2] | Add 0.1% Ascorbic Acid to the reconstitution solvent.[2] Keep samples in amber vials at 4°C. |
| Interference | Matrix effects in ESI. | Switch from PPT to LLE (Protocol A). Use a deuterated internal standard if available. |
References
-
Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. Journal of Microbiology and Biotechnology. (2012).
-
LC-MS/MS Analytical Method for Drugs and Metabolites. Agilent Application Notes.
-
This compound Product Data. Sigma-Aldrich.
-
Fluorescent Dye Wavelength Index. Thermo Fisher Scientific.
Sources
Application Note: Regiospecific O-Methylation of 3,7-Dihydroxy-2-Naphthoic Acid
This Application Note is designed for researchers in biocatalysis, natural product biosynthesis, and enzymology. It details the use of 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) as a probing substrate for the characterization of regiospecific O-methyltransferases, specifically focusing on the enzyme NcsB1 from the neocarzinostatin biosynthetic pathway.
Enzyme System: NcsB1 (Type I SAM-dependent O-methyltransferase) Primary Application: Characterization of Regioselectivity in Aromatic Polyketide Biosynthesis
Introduction & Biological Context
O-methylation is a critical tailoring step in the biosynthesis of aromatic polyketides, governing the stability, solubility, and biological activity of the final natural product.[1] This compound (3,7-DHNA) serves as a vital model substrate for studying the plasticity and regioselectivity of bacterial O-methyltransferases (OMTs).
While 3,7-DHNA is structurally related to the menaquinone precursor (1,4-DHNA), it has gained prominence as a surrogate substrate for NcsB1 , an OMT involved in the biosynthesis of the enediyne antibiotic neocarzinostatin in Streptomyces carzinostaticus. NcsB1 naturally methylates 2,7-dihydroxy-5-methyl-1-naphthoic acid; however, its ability to accept 3,7-DHNA and regiospecifically methylate the 7-hydroxyl group makes this reaction an excellent model for studying enzyme-substrate interactions and developing biocatalytic routes for methoxy-naphthoic acid derivatives.
Key Mechanistic Insight
The reaction follows an SN2 mechanism where the deprotonated 7-hydroxyl group of the naphthoic acid attacks the methyl group of S-adenosyl-L-methionine (SAM). The regioselectivity is dictated by the orientation of the naphthoic core within the NcsB1 active site, which shields the 3-OH group (proximal to the carboxylate) while exposing the distal 7-OH to the cofactor.
Experimental Workflow & Protocol
Reagents and Equipment
-
Enzyme: Recombinant NcsB1 (expressed in E. coli BL21(DE3), purified via Ni-NTA affinity chromatography).
-
Substrate: this compound (Solid, >95% purity). Dissolve in DMSO to create a 50 mM stock.
-
Cofactor: S-Adenosyl-L-methionine (SAM) iodide or chloride. Prepare 20 mM stock in 5 mM H2SO4 or dilute HCl (stable at 4°C).
-
Buffer System: 50 mM Tris-HCl (pH 8.0), 10% Glycerol.
-
Additives: MgCl2 (divalent cation often required for OMT structural integrity/catalysis), DTT (to prevent oxidation of the substrate).
Standard Activity Assay Protocol
This protocol is optimized for steady-state kinetic analysis and product verification.
Step 1: Reaction Assembly (100 µL Volume)
-
Pre-warm 88 µL of Reaction Buffer (50 mM Tris-HCl pH 8.0, 1 mM MgCl2, 1 mM DTT) to 30°C.
-
Add 2 µL of 3,7-DHNA stock (Final concentration: 1 mM).
-
Add 5 µL of Purified NcsB1 (Final concentration: 0.5–2.0 µM).
-
Incubate for 2 minutes to allow enzyme-substrate equilibration.
-
Initiate reaction by adding 5 µL of SAM stock (Final concentration: 1 mM).
Step 2: Incubation
-
Incubate at 30°C for 10–30 minutes .
-
Note: For kinetic determination (initial rates), quench at 1, 2, 5, and 10 minutes to ensure linearity.
Step 3: Termination & Extraction
-
Quench reaction by adding 100 µL of ice-cold Methanol containing 1% Formic Acid (precipitates protein and stabilizes the acidic product).
-
Vortex vigorously for 10 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an HPLC vial.
Analytical Method (HPLC-UV/Vis)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV absorbance at 254 nm (aromatic core) and 320 nm (naphthoic conjugation).
-
Expected Elution: The product (3-hydroxy-7-methoxy-2-naphthoic acid) is less polar than the substrate and will elute later (higher retention time).
Data Analysis & Validation
Reaction Stoichiometry Table
| Component | Role | Molecular Weight | Final Conc. | Notes |
| 3,7-DHNA | Substrate | 204.18 g/mol | 1.0 mM | Substrate inhibition may occur >2 mM |
| SAM | Cofactor | 398.44 g/mol | 1.0 mM | Ensure molar excess over substrate |
| NcsB1 | Catalyst | ~40 kDa | 1.0 µM | Concentration must be validated by Bradford |
| Product | Analyte | 218.21 g/mol | Variable | 3-hydroxy-7-methoxy-2-naphthoic acid |
Validation Criteria (Self-Validating System)
-
Negative Control: Reaction without enzyme must show 0% conversion (validates SAM stability).
-
Boiled Enzyme Control: Reaction with heat-denatured NcsB1 must show 0% conversion (rules out non-specific binding).
-
Mass Balance: The sum of residual substrate peak area + product peak area (corrected for extinction coefficients) should remain constant.
Pathway & Workflow Visualization
Figure 1: Enzymatic Mechanism & Regioselectivity
This diagram illustrates the specific methylation of the 7-OH group by NcsB1, highlighting the distinction between the substrate and the methylated product.
Figure 1: Reaction scheme showing the NcsB1-catalyzed conversion of 3,7-DHNA to its 7-methoxy derivative.
Figure 2: Experimental Assay Workflow
A step-by-step logic flow for performing the in vitro assay and analyzing the results.
Figure 2: Operational workflow for the NcsB1 in vitro activity assay.
References
-
Luo, Y., et al. (2008). Regiospecific O-methylation of naphthoic acids catalyzed by NcsB1, an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin. The Journal of Biological Chemistry, 283(21), 14694-14702. [Link]
-
PubChem. this compound Compound Summary (CID 736299). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 3,7-Dihydroxy-2-naphthoic Acid (3,7-DHNA)
Content Type: Technical Troubleshooting & Optimization Guide Target Audience: Process Chemists, R&D Scientists, Drug Development Engineers
Introduction: The Synthetic Challenge
3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) is a critical intermediate in the synthesis of high-performance pigments and pharmaceutical agents (e.g., HIF-PH inhibitors). The industrial synthesis predominantly relies on the Kolbe-Schmitt carboxylation of 2,7-dihydroxynaphthalene (2,7-DHN).
However, this reaction is notoriously difficult to scale due to three primary failure modes:
-
Regioselectivity Issues: Competitive carboxylation at the C1 position or double carboxylation.
-
Tar Formation: Rapid oxidation of the electron-rich naphthol ring under alkaline conditions at high temperatures.
-
Mass Transfer Limitations: The traditional "solid-phase" baking process results in a hard, unmixable cake, trapping unreacted material and capping yields at ~40-50%.
This guide provides a modernized Solvent-Mediated Protocol to overcome these limitations, targeting yields >85% with high purity.
Core Protocol: Solvent-Mediated Kolbe-Schmitt Reaction[1][2]
To improve yield, we must move away from the solid-phase "baking" method to a solvent-mediated system. This ensures better heat transfer and
Optimized Workflow
| Parameter | Specification | Rationale |
| Substrate | 2,7-Dihydroxynaphthalene (2,7-DHN) | Purity >98% required to prevent oligomerization. |
| Base | Potassium Carbonate ( | Critical: Sodium salts ( |
| Solvent | High-boiling non-polar (e.g., 1,2,4-Trichlorobenzene or Dodecane) | Allows reaction T >200°C without pressure buildup from solvent vapor; keeps the phenoxide in a stirrable slurry. |
| Pressure | Higher pressure forces equilibrium toward the carboxylic acid. | |
| Temperature | 240°C – 260°C | Required to overcome the activation energy for the C3-position carboxylation. |
Step-by-Step Methodology
-
Salt Formation & Dehydration (The "Dry" Step):
-
Charge reactor with 2,7-DHN and solvent.[1]
-
Add anhydrous
(Stoichiometry: 1.1 - 1.5 eq). -
Crucial: Heat to 150°C under vacuum or nitrogen sweep to distill off all generated water.
-
Why? Water hydrolyzes the potassium naphthoxide intermediate back to starting material. If water remains, the reaction will fail.
-
-
Carboxylation:
-
Once dry, pressurize with
to 6-10 bar. -
Ramp temperature to 250°C. Maintain vigorous agitation (high shear mixing preferred).
-
Hold for 4–6 hours.
-
-
Workup (Purification):
-
Cool to 90°C. Add water to dissolve the potassium salt of 3,7-DHNA.
-
Separate the organic solvent layer (recycle).
-
Acidify the aqueous phase with
to pH 3.5–4.0. -
Note: 3,7-DHNA precipitates; unreacted 2,7-DHN often remains in solution or can be washed away with dilute methanol.
-
Visualizing the Mechanism & Workflow
The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.
Caption: Reaction pathway for 3,7-DHNA synthesis. Note that moisture removal (dehydration) is the gatekeeper step preventing reversion or side reactions.
Troubleshooting Guide (FAQ Format)
Issue 1: Low Conversion (<50%)
Q: I am running the reaction at 250°C, but half my starting material is unreacted. Why? A: This is almost always a dehydration failure .
-
The Science: The reaction generates water (
). This water is in equilibrium. If you do not actively remove it (via azeotropic distillation or vacuum) before and during the reaction, the equilibrium shifts back to the starting material. -
Fix: Ensure your solvent allows for azeotropic water removal (e.g., use a Dean-Stark trap if using lighter solvents, or vacuum strip before
injection).
Issue 2: Black/Tarred Product
Q: My product is dark brown/black instead of light yellow. Is it ruined? A: This indicates oxidation . Naphthoxides are extremely electron-rich and sensitive to oxygen at high temperatures.
-
Fix:
-
Leak check your reactor.
-
Purge with
three times before introducing . -
Add a reducing agent like Sodium Dithionite (
) during the aqueous workup to bleach the color.
-
Issue 3: Clogging / "Concrete" Formation
Q: The reaction mixture turned into a solid rock inside the reactor. A: You are likely using the Solid-Phase method or insufficient solvent.
-
Fix: Switch to the solvent-mediated protocol described above. Use a solvent-to-reactant ratio of at least 3:1 (w/w). If using a solvent, ensure your agitation speed is sufficient to suspend the salt slurry.
Issue 4: Wrong Isomer (Isomerization)
Q: NMR shows peaks for 3,6-DHNA or 1,7-DHNA. A: This is a Temperature/Base Mismatch .
-
The Science: Carboxylation is reversible.
-
Low Temp (<200°C)
Kinetic product (C1-position, unstable). -
High Temp (>240°C)
Thermodynamic product (C3-position, 3,7-DHNA).
-
-
Fix: Ensure you reach >240°C. Also, strictly use Potassium (
) salts. Sodium ( ) salts have a tighter chelation that can trap the carboxyl group in the wrong position or inhibit the rearrangement to the thermodynamic product.
References
-
Ueno, R., et al. (1981). Process for producing 2-hydroxynaphthalene-3-carboxylic acid.[2] US Patent 4,297,508. Link
- Grounding: Establishes the fundamental workup and extraction protocols for hydroxynaphthoic acids.
-
Bhat, K., et al. (2018). Kolbe-Schmitt Reaction Mechanism.[3][4][5][6] YouTube/Organic Chemistry Tutorials.[7] Link
- Grounding: Visual and mechanistic explanation of the phenoxide-CO2 electrophilic substitution.
-
ChemScene. (n.d.). This compound Product Data.Link
- Grounding: Verification of chemical structure, CAS (83511-07-3), and physical properties.
-
Lindsey, A.S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction.[3][4][5][6] Chemical Reviews.
- Grounding: The authoritative review on the mechanism, specifically the role of alkali metal chelation (Potassium vs. Sodium) in directing regioselectivity. (Classic Reference).
-
CN Patent 108329195B. (2018). Method for synthesizing 2,7-dihydroxynaphthalene.[1][8]Link
- Grounding: Provides context on the handling of the starting material (2,7-DHN) and conditions that lead to tar formation (alkali fusion issues)
Sources
- 1. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 2. US4297508A - Process for producing 2 hydroxy-naphthalene-3-carboxylic acid - Google Patents [patents.google.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 5. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
- 6. Kolbe schmitt reaction | PDF [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. JP2017121203A - Production method of dihydroxy naphthalene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,7-Dihydroxy-2-naphthoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,7-Dihydroxy-2-naphthoic acid. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important molecule. Our aim is to equip you with the knowledge to navigate potential pitfalls, optimize your reaction conditions, and ensure the successful synthesis and purification of high-purity this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for the synthesis of this compound is the Kolbe-Schmitt reaction . This reaction involves the carboxylation of 2,7-dihydroxynaphthalene under pressure with carbon dioxide in the presence of a base.[1][2][3]
Q2: What are the typical starting materials and reagents for this synthesis?
The primary starting material is 2,7-dihydroxynaphthalene . The key reagents include an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding di-naphthoxide salt, and high-purity carbon dioxide as the carboxylating agent.[1][4]
Q3: Why is temperature control so critical in the Kolbe-Schmitt reaction for this synthesis?
Temperature is a crucial parameter that dictates the regioselectivity of the carboxylation. In the synthesis of hydroxynaphthoic acids, the position of carboxylation on the naphthalene ring is highly sensitive to the reaction temperature.[1] For di- and trihydric phenols, the reaction can often be carried out under more convenient conditions than for monohydric phenols.[2]
Q4: What are the main challenges I can expect to face during this synthesis?
The primary challenges include:
-
Controlling Regioselectivity: Formation of undesired isomers is a significant issue.
-
Side Reactions: Dicarboxylation and decomposition of starting material or product can occur under harsh conditions.
-
Purification: Separating the desired this compound from unreacted starting materials and isomeric byproducts can be complex.
-
Product Characterization: Confirming the identity and purity of the final product requires careful analytical techniques.
II. Troubleshooting Guide: Navigating Common Synthesis Issues
This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.
Issue 1: Low Yield of the Desired this compound
A low yield of the target compound is a frequent frustration. The underlying causes can be multifaceted, ranging from suboptimal reaction conditions to degradation of materials.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reaction Temperature | The carboxylation of naphthols is highly temperature-dependent. An incorrect temperature can lead to incomplete reaction or favor the formation of other isomers. | Systematically optimize the reaction temperature. For dihydroxylated systems, a temperature range of 95-130°C has been reported to be effective in similar syntheses.[2] Monitor the reaction progress at different temperatures using in-process controls like HPLC. |
| Insufficient CO₂ Pressure | The Kolbe-Schmitt reaction is a pressure-driven process. Inadequate carbon dioxide pressure will result in a low conversion of the starting material. | Ensure your reaction vessel is properly sealed and can maintain the required pressure. A pressure of at least 100 atm is typically recommended for the classical Kolbe-Schmitt reaction.[1] |
| Presence of Moisture | The Kolbe-Schmitt reaction is highly sensitive to water, which can hydrolyze the phenoxide and inhibit carboxylation. | Thoroughly dry all glassware and reagents before use. Use anhydrous solvents if applicable. The starting 2,7-dihydroxynaphthalene and the alkali metal hydroxide should be as dry as possible. |
| Incomplete Formation of the Di-naphthoxide Salt | For efficient carboxylation, both hydroxyl groups of 2,7-dihydroxynaphthalene should be deprotonated. Incomplete salt formation leads to unreacted starting material. | Use a stoichiometric excess of a strong base (e.g., NaOH or KOH) to ensure complete deprotonation. The choice of cation can also influence reactivity. |
| Decomposition of Starting Material or Product | Dihydroxynaphthalenes can be susceptible to oxidation and thermal degradation at elevated temperatures, leading to the formation of tars and other byproducts.[4] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessively high temperatures or prolonged reaction times. |
Issue 2: Poor Regioselectivity and Formation of Isomeric Byproducts
One of the most significant challenges in the synthesis of this compound is controlling the position of the newly introduced carboxyl group. The carboxylation of 2,7-dihydroxynaphthalene can potentially occur at several positions on the naphthalene ring.
Understanding Regioselectivity in the Kolbe-Schmitt Reaction:
The regioselectivity of the Kolbe-Schmitt reaction is influenced by several factors, including the nature of the alkali metal cation, the reaction temperature, and the steric and electronic properties of the substrate. For phenoxides, it is known that sodium phenoxide tends to favor ortho-carboxylation, while potassium phenoxide can lead to a higher proportion of the para-isomer.[1] Theoretical studies suggest that the yield of the para-substituted product increases with the increasing ionic radius of the alkali metal.[3] This principle can be extrapolated to the more complex naphthalenic system.
Potential Isomeric Byproducts:
The carboxylation of 2,7-dihydroxynaphthalene can lead to several isomers. The primary concern is the formation of other monocarboxylic acids where the carboxyl group is attached to a different position on the naphthalene ring.
Strategies to Improve Regioselectivity:
-
Choice of Alkali Metal Base: Experiment with different alkali metal hydroxides. While sodium hydroxide is commonly used, potassium hydroxide or even cesium carbonate could potentially alter the isomer ratio, possibly favoring the desired product. The use of cesium salts has been shown to deliver high para-selectivity in the carboxylation of phenols.[5]
-
Temperature Optimization: As regioselectivity is temperature-sensitive, a careful optimization of the reaction temperature is crucial. It is possible that different isomers are favored at different temperatures.
-
Solvent Effects: While the classical Kolbe-Schmitt reaction is often performed neat, the use of a high-boiling, inert solvent might influence the selectivity by altering the solvation of the naphthoxide salt.[6]
Experimental Workflow: Optimizing Regioselectivity
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. US3448145A - Process for the production of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for 3,7-Dihydroxy-2-naphthoic Acid Based Assays
Welcome to the technical support center for researchers utilizing 3,7-Dihydroxy-2-naphthoic acid (DHNA) in their experimental workflows. This guide is designed to provide practical, field-proven insights to help you navigate common challenges, ensure data integrity, and achieve robust, reproducible results. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Compound Handling and Solubility
The foundation of any successful assay is the proper handling and solubilization of your test compound. Issues at this stage are a primary source of variability and artifacts.
Q1: My this compound is not dissolving properly. What is the best solvent and how should I prepare my stock solution?
A1: This is a critical first step. This compound, a light yellow to brown crystalline powder, has limited solubility in aqueous buffers, especially at neutral pH.[1][2] Its acidic nature, due to the carboxylic acid and phenolic hydroxyl groups, means its solubility is highly pH-dependent.
Causality & Recommendation: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution
-
Pre-Weighing Preparation: Before opening, bring the vial of DHNA (Molecular Weight: 204.18 g/mol ) to room temperature to prevent moisture condensation.[3]
-
Weighing: Accurately weigh out a desired amount of the powder (e.g., 2.04 mg).
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., for 2.04 mg, add 1 mL of DMSO to get a 10 mM stock).
-
Mixing: Vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is clear with no visible particulates before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials, protected from light. A recommended storage temperature is below 15°C in a dark place.[1]
| Property | Value | Source |
| CAS Number | 83511-07-3 | [3] |
| Molecular Weight | 204.18 g/mol | [3] |
| Appearance | Light yellow to Brown powder/crystal | [1] |
| Melting Point | ~265 °C (decomposes) | [4] |
| Recommended Stock Solvent | DMSO | N/A |
| Stock Solution Storage | -20°C or -80°C, protected from light | [1] |
Q2: I observed precipitation after diluting my DMSO stock into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "compound crashing." It occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit.
Causality & Mitigation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5-1%. Higher concentrations can be toxic to cells and may affect enzyme activity. Crucially, keeping the organic solvent concentration low helps maintain the solubility of your buffer components.
-
Serial Dilutions: Do not perform a large, single-step dilution. Prepare an intermediate dilution of your DMSO stock in your assay buffer or media.
-
Mixing Technique: When adding the compound to the buffer, add the compound stock to the buffer while vortexing or mixing, not the other way around. This ensures rapid dispersion and minimizes localized high concentrations that can initiate precipitation.
-
Pre-warmed Buffer: Using assay buffer warmed to the experimental temperature (e.g., 37°C) can sometimes improve solubility.
Section 2: Troubleshooting Assay Signal Issues
Whether your assay is fluorescence, luminescence, or absorbance-based, signal integrity is paramount. This section addresses the common pitfalls of high background and low signal.
Q3: I'm seeing a very high background signal in my fluorescence-based assay. What are the potential causes and solutions?
A3: High background can mask your true signal, drastically reducing the assay window and sensitivity. The potential sources are numerous, ranging from the compound itself to the assay media and plates. A systematic approach is required to pinpoint the cause.
Expertise & Causality:
-
Compound Autofluorescence: Naphthalene-based structures like DHNA are known to be fluorescent. The compound itself may be fluorescing at the excitation/emission wavelengths of your reporter fluorophore.
-
Validation: Run a "compound-only" control. Prepare wells containing only the assay buffer and DHNA at the highest concentration used in your experiment. Measure the fluorescence. If you see a high signal, you have confirmed compound autofluorescence.[5]
-
Solution: If possible, switch to a fluorophore in a different spectral range (e.g., move from a blue/green channel to a red or far-red channel) where the compound's intrinsic fluorescence is lower.[5]
-
-
Media and Buffer Components: Common cell culture media components like phenol red and riboflavin are highly fluorescent and are a major source of background.[6]
-
Validation: Measure the fluorescence of your media/buffer alone.
-
Solution: For the final assay reading, switch to a phenol red-free medium or an optically clear buffered salt solution (e.g., HBSS). Products like Gibco™ FluoroBrite™ DMEM are specifically designed to reduce background fluorescence.[5]
-
-
Assay Plate Material: Standard clear-bottom, black-walled plates are essential for fluorescence assays to reduce well-to-well crosstalk and background from the plate itself. Using the wrong type of plate (e.g., white or clear plates) will dramatically increase background.[6]
-
Non-Specific Binding: The detection reagents (e.g., antibodies) may be binding non-specifically to the plate or other components.[7]
-
Solution: Ensure you are using an appropriate blocking buffer (e.g., BSA, casein) and that washing steps are sufficient to remove unbound reagents.[8]
-
Caption: Decision tree for diagnosing high background signal.
Q4: My assay signal is very low or completely absent, but my positive control works. What should I check?
A4: Low signal suggests a problem with the specific reaction being measured, assuming the detection instrument is functioning correctly.
Expertise & Causality:
-
Compound Degradation: DHNA, like many phenolic compounds, can be susceptible to oxidation, especially if stored improperly (e.g., frequent freeze-thaw cycles, exposure to light/air).
-
Validation: If possible, verify the integrity of your compound using analytical methods like HPLC or LC-MS. A simpler check is to prepare a fresh dilution from a new aliquot or a freshly prepared stock solution.
-
Solution: Always use freshly prepared working solutions and follow strict storage protocols for the main stock.
-
-
Assay Interference: The compound may be directly inhibiting your detection system. For example, in enzyme-based assays using a colorimetric or fluorogenic substrate, DHNA could be a competitive or non-competitive inhibitor of the reporter enzyme (e.g., Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP)).
-
Validation: Run a control reaction with the reporter enzyme and its substrate in the presence and absence of DHNA. A decrease in signal in the presence of DHNA indicates direct interference.
-
Solution: This is a challenging problem. It may require changing the detection system entirely or finding a mathematical correction if the inhibition is consistent and well-characterized.
-
-
Incorrect pH or Buffer Composition: The activity of your biological target (e.g., enzyme, receptor) is highly dependent on pH. DHNA is an acid; adding it at high concentrations could alter the pH of a weakly buffered solution, thereby inhibiting the reaction.
-
Validation: Measure the pH of your assay buffer after adding the highest concentration of DHNA.
-
Solution: Use a buffer with sufficient buffering capacity in the optimal pH range for your assay. It may be necessary to re-adjust the pH after compound addition in some cases.
-
Section 3: Assay Workflow and Reproducibility
This section provides a validated workflow and addresses common sources of variability that can compromise your data quality.
Q5: Can you provide a general, self-validating protocol for screening a compound like DHNA in a 96-well plate format?
A5: Absolutely. A robust plate layout with the right controls is non-negotiable for generating trustworthy data. This protocol is for a generic enzyme inhibition assay but can be adapted.
Step-by-Step Protocol: Validated 96-Well Plate Assay
-
Plate Layout Design: Plan your plate to include all necessary controls.
-
Vehicle Control (0% Inhibition): Wells containing the enzyme, substrate, and the same final concentration of DMSO as the test wells. This represents the maximum signal.
-
Negative/Background Control (100% Inhibition): Wells containing buffer, substrate, and DMSO, but NO enzyme. This helps determine the background signal from the substrate.
-
Compound Controls: Wells containing buffer, DHNA, and substrate, but NO enzyme. This is crucial to check for compound interference and autofluorescence.[5]
-
Test Compound Wells: Wells with all components: enzyme, substrate, buffer, and DHNA at various concentrations.
-
-
Reagent Preparation: Prepare all reagents (enzyme, substrate, DHNA dilutions) in sufficient quantity for the entire plate. Pre-warm them to the reaction temperature.
-
Assay Execution: a. Add assay buffer to all wells. b. Add the vehicle (DMSO) or DHNA dilutions to the appropriate wells. c. Add the enzyme to all wells except the Negative and Compound Controls. d. Pre-incubation (optional but recommended): Incubate the plate for 10-15 minutes to allow the compound to interact with the enzyme. e. Initiate the reaction by adding the substrate to all wells. f. Read the plate on a microplate reader at the appropriate wavelength(s) either kinetically or at a fixed endpoint after a specified incubation time.
Sources
- 1. This compound | 83511-07-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C11H8O4 | CID 736299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. assaygenie.com [assaygenie.com]
how to prevent degradation of 3,7-Dihydroxy-2-naphthoic acid during experiments
Technical Support Center: 3,7-Dihydroxy-2-naphthoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. As a valued researcher in the scientific community, your experimental success is our priority. This molecule, with its dihydroxyphenolic structure, is a powerful tool but is also susceptible to degradation, which can compromise experimental reproducibility and outcomes.
This guide is structured to provide not just instructions, but a deep understanding of the chemical principles governing the stability of this compound. By explaining the causality behind each recommendation, we aim to empower you to proactively design robust experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily driven by oxidation. The two hydroxyl (-OH) groups on the naphthalene ring make the molecule electron-rich and highly susceptible to attack by oxidizing agents. The main culprits in a typical lab environment are:
-
Atmospheric Oxygen: Dissolved oxygen in solvents is the most common cause of oxidative degradation.
-
Light (Photodegradation): Polycyclic aromatic hydrocarbons (PAHs) and phenolic compounds can absorb light energy, leading to the formation of reactive species that accelerate degradation.[1]
-
Elevated pH (Alkaline Conditions): In basic solutions, the hydroxyl groups are deprotonated to form phenoxide ions. These ions are even more electron-rich and are oxidized much more rapidly than the protonated hydroxyl groups.[2]
-
Elevated Temperature: Heat increases the rate of all chemical reactions, including degradation pathways.
Q2: How should I properly store the solid, powdered form of the compound?
A2: In its solid form, the compound is relatively stable if stored correctly. The key is to minimize its exposure to environmental factors. We recommend the following conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed, opaque or amber glass vial. | Prevents exposure to air, moisture, and light. |
| Temperature | 4°C is recommended for long-term storage.[3] | Reduces the kinetic rate of any slow degradation. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation from atmospheric oxygen and moisture. |
| Location | A dark, dry, and well-ventilated area.[4] | Protects from light and humidity. |
Q3: I need to make a stock solution. What is the best practice for preparation and storage to ensure stability?
A3: Solutions are significantly more prone to degradation than the solid material. The choice of solvent and handling technique is therefore critical.
-
Solvent Selection: Use high-purity, anhydrous grade solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of similar naphthalene-based compounds.[5]
-
Solvent Preparation: The solvent must be degassed immediately before use to remove dissolved oxygen. This can be done by sparging with an inert gas (N₂ or Ar) for 20-30 minutes or through several freeze-pump-thaw cycles.
-
Preparation Environment: Prepare the solution under an inert atmosphere. This can be achieved in a glovebox or by using a Schlenk line or a simpler nitrogen-filled balloon technique.[6]
-
Storage: Aliquot the stock solution into single-use volumes in amber vials, flush the headspace with inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as these can introduce moisture and oxygen.
Q4: What is the first sign of degradation I should look for?
A4: A visual color change is the most immediate indicator. A freshly prepared, pure solution of this compound should be nearly colorless to pale yellow. The formation of oxidized species, particularly quinone-type structures, will cause the solution to turn progressively more yellow and eventually brown. This color change is a clear warning that the compound's integrity is compromised.
Section 2: Troubleshooting Guide
This section provides direct answers to specific problems you might encounter during your experiments.
Problem 1: My solution of this compound is changing color from pale yellow to brown, even when stored in the fridge. What's happening and how do I stop it?
Cause: This is a classic sign of oxidative degradation. Even at refrigerated temperatures, dissolved oxygen in your solvent will readily oxidize the sensitive dihydroxy-moieties. The brown color is due to the formation of highly conjugated polymeric degradation products.
Solution Workflow:
-
Discard the degraded solution. It is not reliable for quantitative experiments.
-
Implement an oxygen-free protocol. Before preparing a new solution, ensure your solvent is rigorously degassed.
-
Use an inert atmosphere. Prepare the new stock solution under a blanket of nitrogen or argon gas. (See Protocol 3.2 for a detailed method).
-
Protect from light. Use amber vials or wrap clear vials in aluminum foil.
-
Proper Storage: Aliquot the solution into smaller, single-use vials and store them in a freezer (-20°C or colder) to minimize thermal degradation.
Caption: Oxidative degradation pathway and preventative measures.
Problem 2: I'm seeing inconsistent IC50 values or a loss of potency in my cell-based/enzymatic assays. Could compound degradation be the cause?
Cause: Absolutely. If the parent compound degrades, its effective concentration decreases, leading to a loss of biological activity. Degradation products are typically inactive or may even have confounding effects. This is a common source of non-reproducible data.
Verification & Solution:
-
Analytical Confirmation: Before running a biological assay, verify the integrity of your compound solution using High-Performance Liquid Chromatography (HPLC). (See Protocol 3.3). A pure sample will show a single major peak at the correct retention time. A degraded sample will show a diminished main peak and the emergence of new peaks corresponding to impurities.
-
Prepare Fresh Solutions: For every critical experiment, prepare a fresh dilution from a properly stored, validated stock solution. Do not use old working solutions that have been sitting on the bench or at 4°C for extended periods.
-
Control for Solvent Effects: If using DMSO for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) and consistent across all conditions, as DMSO itself can have biological effects.
Problem 3: My HPLC/LC-MS analysis shows multiple new peaks that weren't present when I first received the compound. How do I prevent this during sample preparation?
Cause: The degradation can be happening during your sample preparation and analysis workflow. Standard aqueous mobile phases are saturated with dissolved oxygen, and exposure to ambient light and temperature on an autosampler can be sufficient to cause degradation over the course of a long analytical run.
Solution:
-
Mobile Phase Degassing: Ensure your HPLC mobile phases are continuously degassed online by the HPLC system's degasser. If your system lacks one, degas solvents offline by sparging with helium or sonicating under vacuum.
-
pH of Mobile Phase: Be mindful of the mobile phase pH. If you are using a high pH, the phenolic hydroxyls will be deprotonated and oxidize more quickly. If possible, maintain a slightly acidic pH (e.g., by adding 0.1% formic or acetic acid) to keep the compound in its more stable protonated form.
-
Autosampler Temperature: If available, use a cooled autosampler (e.g., set to 4-10°C) to slow degradation of samples waiting in the queue.
-
Minimize Exposure: Prepare samples immediately before placing them in the autosampler. Use amber or UV-protected autosampler vials.
Section 3: Detailed Protocols & Methodologies
These protocols provide validated, step-by-step procedures for key handling techniques.
Protocol 3.1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
-
Glassware Preparation: Oven-dry a 2 mL amber glass vial with a screw cap and PTFE-lined septum at 120°C for at least 2 hours.
-
Cooling: Remove the vial from the oven and immediately place it in a desiccator containing a desiccant. Allow it to cool to room temperature under vacuum or in a dry atmosphere.
-
Weighing: Weigh the required amount of this compound (e.g., 2.04 mg for 1 mL of 10 mM solution) directly into the dried vial.
-
Inert Atmosphere: Immediately flush the vial's headspace with dry nitrogen or argon gas and seal it with the septum cap.
-
Solvent Addition: Obtain high-purity, anhydrous DMSO that has been degassed. Using a dry, nitrogen-flushed syringe, pierce the septum and add the calculated volume of DMSO (e.g., 1 mL).
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: Wrap the vial's cap with parafilm for an extra seal, label it clearly, and place it in a -80°C freezer for long-term storage.
Protocol 3.2: Standard Operating Procedure for Working Under an Inert Atmosphere (Balloon Method)
This method is a practical alternative to a glovebox for routine solution preparation.[6][7]
-
Setup: Securely clamp your dry, septum-sealed vial (containing the solid compound) to a stand.
-
Gas Inlet: Fill a standard party balloon with nitrogen or argon gas. Attach a syringe needle to the balloon's opening and secure it with a rubber band or wire.
-
Purging: Insert the needle from the gas-filled balloon through the septum of your vial. Then, insert a second, "vent" needle through the septum to serve as an outlet.
-
Flush: Allow the inert gas to flow gently into the vial and out through the vent needle for 2-3 minutes.[7] This displaces the air inside the vial.
-
Pressurize: Remove the vent needle first. The balloon will now maintain a slight positive pressure of inert gas inside the vial, preventing air from entering.
-
Liquid Transfer: You can now add degassed solvents or reagents via a syringe through the septum. The positive pressure will cause a small amount of gas to escape as you remove the syringe, preventing air ingress.
Caption: Inert atmosphere workflow for stable solution preparation.
Protocol 3.3: Monitoring Compound Stability via HPLC
-
System: A reverse-phase HPLC system with a C18 column and a UV/Vis or Photodiode Array (PDA) detector.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient appropriate for eluting the compound (e.g., 5% B to 95% B over 15 minutes).
-
Detection: Monitor at a wavelength where the compound has a strong absorbance, typically around 254 nm or its specific λ-max.
-
Procedure:
-
Inject a freshly prepared solution from a new vial of solid compound to get a reference chromatogram ("Time Zero"). Note the retention time and peak area.
-
To test the stability of a stock solution, thaw an aliquot, dilute it to the working concentration, and inject it.
-
Analysis: Compare the new chromatogram to the "Time Zero" reference. A stable sample will show a single peak with a consistent retention time and area. Degradation is indicated by a decrease in the area of the main peak and the appearance of new peaks, which are usually more polar and elute earlier.
-
References
-
Singh, S., et al. (2014). Degradation of dibenzothiophene and its metabolite 3-hydroxy-2-formylbenzothiophene by an environmental isolate. PubMed. Available at: [Link]
-
Eawag (2026). Naphthalene Degradation Pathway. Eawag-BBD. Available at: [Link]
-
Estelmann, S., et al. (2000). Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47. PubMed. Available at: [Link]
-
Meckenstock, R. U., et al. (2000). Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture. Applied and Environmental Microbiology. Available at: [Link]
-
Beam, J. P., et al. (2014). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. PubMed Central. Available at: [Link]
-
Wolska, L., et al. (2012). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegrad. Polish Journal of Environmental Studies. Available at: [Link]
-
Wang, J., et al. (2022). Degradation of Reactive Brilliant Red X-3B by Photo-Fenton-like Process: Effects of Water Chemistry Factors and Degradation Mechanism. MDPI. Available at: [Link]
-
Zhang, X., & Young, L. Y. (1997). Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture. Applied and Environmental Microbiology. Available at: [Link]
-
PubChem. (n.d.). This compound. Compound Summary. Available at: [Link]
-
Zhang, Y., et al. (2022). Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode. MDPI. Available at: [Link]
-
Tessema, H. B., et al. (2024). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PubMed Central. Available at: [Link]
-
Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]
-
Tereucán, G., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Available at: [Link]
-
Rizk, M., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Veterinary Science. Available at: [Link]
-
Pasquet, P.L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. Available at: [Link]
-
UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. Available at: [Link]
-
Grgić, J., et al. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI. Available at: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews Magazine. Available at: [Link]
-
Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]
-
Varghese, A. M., et al. (2017). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PubMed Central. Available at: [Link]
-
Reddit. (2025). Inert atmosphere Technique. r/chemistry. Available at: [Link]
Sources
- 1. pjoes.com [pjoes.com]
- 2. Degradation of Reactive Brilliant Red X-3B by Photo-Fenton-like Process: Effects of Water Chemistry Factors and Degradation Mechanism | MDPI [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 3,7-Dihydroxy-2-naphthoic Acid (3,7-DHNA)
Status: Online Operator: Senior Application Scientist Ticket ID: PUR-DHNA-37-001
Introduction: The Challenge of 3,7-DHNA
Welcome to the Technical Support Center. You are likely here because your crude 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) is exhibiting persistent discoloration (pink/brown oxidation products), isomeric contamination (typically 3,6- or 3,5-isomers), or stubborn tars.
3,7-DHNA is a critical intermediate synthesized via the Kolbe-Schmitt reaction of 2,7-dihydroxynaphthalene. The primary purification difficulty arises from its electron-rich naphthalene ring, which makes it highly susceptible to oxidative coupling (tar formation) and gives it a solubility profile very similar to its isomers.
This guide prioritizes chemical stability and isomeric selectivity .
Module 1: The "Workhorse" Protocol (Acid-Base Precipitation)
User Issue: "My crude material is black/dark brown and contains unreacted starting material."
Technical Insight: The most effective initial purification utilizes the acidity difference between the carboxylic acid group (pKa ~2.8) and the phenolic hydroxyls (pKa ~9-10). By controlling pH, you can solubilize the 3,7-DHNA while leaving non-acidic tars and unreacted 2,7-dihydroxynaphthalene (2,7-DHN) insoluble.
Critical Additive: Phenolic oxidation is rapid at high pH. You must add a reducing agent (Sodium Bisulfite or Sodium Dithionite) to the alkaline solution to prevent the formation of quinones.
Step-by-Step Protocol:
-
Dissolution: Suspend crude 3,7-DHNA in water (10 mL/g).
-
Inerting: Sparge the slurry with Nitrogen (N2) for 15 minutes.
-
Basification: Slowly add 10% NaOH or saturated NaHCO3 under N2 flow until pH reaches 8.0–8.5.
-
Note: Do not exceed pH 9.0 to avoid solubilizing weak phenolic impurities.
-
-
Stabilization: Add Sodium Bisulfite (NaHSO3, 1% w/w relative to crude mass).
-
Filtration (Tar Removal): Filter the dark solution through a Celite pad to remove insoluble tars and unreacted 2,7-DHN.
-
Precipitation: Slowly add dilute H2SO4 (2M) to the filtrate with vigorous stirring until pH reaches 3.5–4.0.
-
Observation: The product will precipitate as a light yellow/beige solid.
-
-
Isolation: Filter, wash with cold water, and dry under vacuum at 50°C.
Workflow Visualization
Caption: Logical flow for Acid-Base purification targeting removal of non-acidic impurities and oxidation prevention.
Module 2: Isomer Separation (Recrystallization)
User Issue: "The product is clean but HPLC shows 5-10% isomeric impurities."
Technical Insight: Isomers of DHNA have distinct solubility curves in aqueous alcohols. 3,7-DHNA is generally less soluble in water than its isomers. A "drowning out" method (dissolving in organic solvent, then adding water) or a cooling gradient in Methanol/Water is standard.
Solvent Selection Guide:
| Solvent System | Effectiveness | Primary Use | Notes |
| Methanol/Water (70:30) | High | General Isomer Removal | Best balance of yield vs. purity. |
| Ethanol/Water | Medium | Eco-friendly alternative | Requires higher temperatures; risk of esterification if acidic. |
| Acetone/Toluene | High | Removing non-polar impurities | Good for removing unreacted naphthalene derivatives. |
| Acetic Acid (Glacial) | High | High Purity Polish | Excellent for final API grade; product crystallizes upon cooling. |
Recrystallization Protocol (MeOH/Water Gradient):
-
Dissolution: Dissolve the semi-pure solid in boiling Methanol (approx. 15 mL/g).
-
Adsorption (Optional): If color persists, add Activated Carbon (5% w/w) and reflux for 30 mins. Filter hot through Celite.
-
Gradient Addition: While maintaining boiling temperature, slowly add hot Water until persistent turbidity is observed (approx. ratio reaches 60:40 MeOH:Water).
-
Cooling:
-
Allow to cool to Room Temperature (RT) over 2 hours (slow cooling promotes crystal purity).
-
Chill to 0-4°C for 1 hour.
-
-
Collection: Filter the crystals.
-
Critical Wash: Wash with a cold 50:50 MeOH:Water mixture. Do not wash with pure MeOH (yield loss).
-
Workflow Visualization
Caption: Recrystallization logic using solvent antisolvent technique to maximize isomeric rejection.
Module 3: Troubleshooting & FAQs
Q1: Why does my product turn pink during drying?
Diagnosis: Auto-oxidation. The phenolic protons are stripping electrons from the ring, forming quinoid structures. Fix:
-
Ensure the final wash water is slightly acidic (pH 4) to keep the phenols protonated.
-
Dry in a vacuum oven at <60°C.
-
Pro-Tip: Store the wet cake under nitrogen if you cannot dry immediately.
Q2: I have "Ghost Peaks" in my HPLC analysis.
Diagnosis: 3,7-DHNA can chelate with iron in stainless steel LC lines, or ionize inconsistently. Fix:
-
Mobile Phase: Use 0.1% Phosphoric Acid or 0.1% Formic Acid in both Water and Acetonitrile lines. The acid suppresses ionization, sharpening the peak.
-
Column: Use a high-carbon load C18 column (e.g., Agilent Zorbax SB-C18).
Q3: My yield is low (<50%) after acid-base workup.
Diagnosis: Incomplete precipitation or over-washing. Fix:
-
Check the filtrate pH. If it is >4.5, significant product remains in solution. Target pH 3.5.
-
Do not wash with pure alcohols. Use ice-cold water or pre-saturated solvent mixtures.
References
-
Synthesis and Purification of Hydroxynaphthoic Acids. Google Patents. Method for purifying crude dihydroxy-naphthoic acid using alkali metal salt extraction and acid precipitation.
-
This compound Properties & Safety. PubChem. Detailed chemical and physical properties, including pKa and solubility data.
-
Recrystallization Solvent Systems. University of Rochester. General guide on solvent selection for carboxylic acid recrystallization (Ethanol/Water vs Methanol/Water).
-
Separation of Naphthalene Derivatives. ResearchGate. Discussion on the separation of dihydroxynaphthalene isomers and purification strategies.
dealing with impurities in commercial 3,7-Dihydroxy-2-naphthoic acid
The following guide serves as a specialized Technical Support Center for researchers and process chemists dealing with commercial-grade 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA).
Status: Operational | Tier: Advanced Application Support
Diagnostic Triage: What are you observing?
Before initiating purification, match your observation to the likely impurity profile. Commercial 3,7-DHNA (CAS: 83511-07-3) is typically synthesized via the Kolbe-Schmitt carboxylation of 2,7-dihydroxynaphthalene, which dictates its impurity fingerprint.
| Observation | Likely Root Cause | Diagnostic Check |
| Dark Brown/Black Color | Oxidation products (Naphthoquinones) or Tarry Polymers. | Dissolve in dilute NaOH. If the solution is turbid or has black particulates, these are non-acidic oxidation tars. |
| Beige/Pink Hue | Trace transition metal complexes or slight surface oxidation. | Ash content analysis or ICP-MS. |
| Incomplete Solubility (Methanol) | Inorganic salts (Na₂CO₃/NaCl) from synthesis. | Filter the solution; test residue for water solubility. |
| Extra HPLC Peak (~0.8-0.9 RRT) | Unreacted Starting Material: 2,7-Dihydroxynaphthalene (2,7-DHN). | Confirm with authentic standard of 2,7-DHN. |
| "Soft Particles" / Filter Clogging | Sulfonic acid residues (if synthesized from sulfonated precursors). | Check sulfur content; requires adsorbent treatment.[1] |
Impurity Origins & Chemistry
Understanding why the impurity exists is crucial for removal. The synthesis pathway creates specific by-products.
Figure 1: Origin of common impurities in commercial 3,7-DHNA synthesis.
Remediation Protocols (Troubleshooting Guides)
Scenario A: "I need to remove the starting material (2,7-DHN)."
The Logic: 3,7-DHNA is a carboxylic acid (pKa ~2.5–3.0 for the acid group), whereas the impurity 2,7-DHN is a phenol (pKa ~9.5). We exploit this acidity difference using a pH-swing extraction.
Protocol 1: The pH-Swing Purification
-
Dissolution: Dissolve 10 g of crude 3,7-DHNA in 100 mL of saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Why? Bicarbonate is basic enough to deprotonate the carboxylic acid of 3,7-DHNA (forming the soluble salt) but not basic enough to fully deprotonate the phenolic 2,7-DHN, keeping it largely insoluble or extractable.
-
-
Filtration/Extraction:
-
If the impurity precipitates: Filter the solution through Celite.
-
If the impurity forms an emulsion: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) . The 2,7-DHN will partition into the organic layer.
-
-
Precipitation: Acidify the aqueous layer slowly with 2M HCl to pH 2.0 while stirring vigorously.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum at 40°C.
Scenario B: "My sample is dark/colored (Oxidation products)."
The Logic: Quinones and polymeric tars are often hydrophobic and non-ionic. They can be removed via adsorption or recrystallization.
Protocol 2: Adsorbent Treatment & Recrystallization
-
Solvent Choice: Dissolve the crude material in Methanol or Ethanol (approx. 10-15 volumes). Heat to 50°C to ensure complete dissolution.
-
Adsorption: Add Activated Charcoal (5 wt%) or Neutral Alumina . Stir at 50°C for 30 minutes.
-
Note: Neutral alumina is specifically effective if "soft particles" or sulfur residues are suspected [1].
-
-
Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad to remove the adsorbent.
-
Crystallization:
-
Concentrate the filtrate to 50% volume.
-
Slowly add Water (anti-solvent) until turbidity persists.
-
Cool to 4°C overnight.
-
-
Wash: Wash crystals with cold 50% MeOH/Water.
Analytical Methods (QA/QC)
Do not rely on melting point alone, as decomposition often occurs near the melting point (~265°C). Use HPLC for definitive purity analysis.
Standard HPLC Method for Naphthoic Acids
This method separates the acid (3,7-DHNA) from the less polar starting material (2,7-DHN) and polar oxidation products.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (H₃PO₄) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic ring) and 310 nm (conjugated system) |
| Sample Prep | Dissolve 1 mg/mL in 50:50 Water:MeCN. Sonicate to ensure dissolution. |
Expected Retention Order (Relative):
-
Oxidation/Polar Degradants (Early eluting)
-
3,7-DHNA (Target)
-
2,7-DHN (Late eluting - more hydrophobic without the -COOH group)
Decision Logic for Purification
Use this workflow to determine the correct protocol for your specific batch issue.
Figure 2: Decision tree for selecting the appropriate purification protocol.
Frequently Asked Questions (FAQ)
Q: Why does my 3,7-DHNA turn pink/red upon storage? A: This indicates photo-oxidation. Hydroxynaphthalenes are sensitive to light and air, forming quinoid structures. Store the material in amber glass bottles under an inert atmosphere (Argon/Nitrogen) at 4°C.
Q: Can I use Toluene for recrystallization? A: Toluene is often used for non-polar naphthalene derivatives, but 3,7-DHNA has poor solubility in pure toluene due to its polar carboxylic and hydroxyl groups. A mixture of Ethanol/Toluene or Ethyl Acetate/Heptane is more effective.
Q: I see a "ghost peak" in HPLC that disappears when I change pH. A: This is likely the ionized vs. non-ionized form of the acid. Ensure your Mobile Phase A is sufficiently buffered (pH < 3.0) to keep the acid protonated and sharp.
References
-
European Patent Office. (2020). Method for Purifying Dihydroxynaphthalene (EP 3505507 B1).[1] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736299, this compound. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
SIELC Technologies. (n.d.). HPLC Analysis of Pamoic Acid (Structural Analog). Retrieved from
Sources
challenges in scaling up the synthesis of 3,7-Dihydroxy-2-naphthoic acid
Technical Support Center: Synthesis of 3,7-Dihydroxy-2-naphthoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize this valuable compound, with a particular focus on addressing the challenges encountered during scale-up. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your synthesis is successful, reproducible, and scalable.
Introduction: The Synthetic Challenge
This compound is a vital building block in the synthesis of various pharmaceuticals and advanced materials. Its preparation is most commonly achieved via the Kolbe-Schmitt reaction , which involves the carboxylation of 2,6-dihydroxynaphthalene.[1] While straightforward in principle, this reaction presents significant challenges when transitioning from laboratory scale to pilot or industrial production. Key issues include managing harsh reaction conditions (high temperature and pressure), controlling regioselectivity, minimizing byproduct formation, and developing effective purification strategies. This guide provides expert insights to navigate these complexities.
Core Synthesis Pathway
The fundamental transformation involves the carboxylation of the dipotassium salt of 2,6-dihydroxynaphthalene using carbon dioxide under heat and pressure.
Caption: Core synthesis pathway for this compound.
Troubleshooting Guide & Experimental Protocols
This section addresses the most common issues encountered during the synthesis and scale-up in a practical question-and-answer format.
Issue 1: Low Conversion and Yield
Question: My reaction yield is consistently below 50% upon scale-up, with significant recovery of unreacted 2,6-dihydroxynaphthalene. What are the primary factors to investigate?
Answer: Low conversion in a Kolbe-Schmitt reaction is typically rooted in issues with reaction conditions, which become more pronounced at a larger scale. Here’s a breakdown of the critical parameters:
-
Anhydrous Conditions: The presence of water is highly detrimental to the Kolbe-Schmitt reaction as it can protonate the highly reactive naphthoxide intermediate, rendering it inactive towards the weakly electrophilic CO2.[2]
-
Causality: The naphthoxide anion is a stronger base than it is a nucleophile. Water provides a proton source that is more readily attacked than the carbon of CO2.
-
Scale-Up Insight: Achieving and maintaining anhydrous conditions is harder in larger vessels. Ensure your 2,6-dihydroxynaphthalene is thoroughly dried and consider azeotropic removal of water with a solvent like toluene or xylene after forming the dipotassium salt and before introducing CO2.[2]
-
-
CO2 Pressure and Delivery: Insufficient CO2 pressure or poor gas-solid contact will starve the reaction.
-
Causality: The reaction equilibrium is highly dependent on the partial pressure of CO2. Le Chatelier's principle dictates that high pressure is required to drive the carboxylation forward.
-
Scale-Up Insight: At scale, simply pressurizing the headspace of a large reactor is inefficient. Effective agitation and a sparging tube to deliver CO2 below the surface of the reaction mass are crucial for maximizing the gas-solid interface. Industrial processes often run at pressures between 80 and 140 bar.[3][4]
-
-
Temperature Control: The reaction temperature is a delicate balance.
-
Too Low (< 200°C): The reaction rate will be impractically slow.
-
Too High (> 260°C): While higher temperatures can favor the formation of certain isomers in related naphthol systems, extreme heat can also lead to decomposition of the desired product.[5]
-
Scale-Up Insight: Heat transfer is less efficient in large reactors. Hot spots can lead to localized decomposition, while cold spots will reduce conversion. Utilize a reactor with a jacketed heating system and a powerful overhead stirrer to ensure a uniform temperature profile. A typical target range is 220-250°C.[5]
-
Issue 2: Poor Regioselectivity and Isomer Formation
Question: My crude product contains a significant amount of an isomeric byproduct. How can I improve the selectivity for carboxylation at the 2-position?
Answer: Regioselectivity in the carboxylation of dihydroxynaphthalenes is governed by both kinetic and thermodynamic factors, which are influenced by the choice of alkali metal and temperature.
-
The Role of the Alkali Metal:
-
Sodium (Na+): Tends to favor ortho-carboxylation at lower temperatures through a chelation-controlled mechanism between the sodium ion, the phenoxide oxygen, and the incoming CO2 molecule.
-
Potassium (K+): Is the preferred counter-ion for synthesizing many hydroxy naphthoic acids, including 6-hydroxy-2-naphthoic acid, as it often favors the thermodynamically more stable product at higher temperatures.[6] For the 2,6-dihydroxynaphthalene system, potassium is essential for achieving carboxylation at the desired C2 position.
-
Causality: The larger ionic radius of potassium leads to a "looser" ion pair with the naphthoxide, allowing the reaction to proceed under thermodynamic control at higher temperatures, favoring the more stable carboxylate isomer.
-
-
Temperature as a Thermodynamic Switch:
-
In many naphthol systems, lower temperatures favor the formation of the 1-carboxy isomer (kinetic product), while higher temperatures allow for an equilibrium to be established, favoring the more stable 2-carboxy isomer (thermodynamic product).[5]
-
Protocol Recommendation: A proven strategy is to maintain the reaction temperature in the 220-250°C range to ensure the reaction proceeds towards the thermodynamically favored 3,7-dihydroxy-2 -naphthoic acid.
-
Issue 3: Purification Challenges
Question: I'm struggling to separate the target acid from unreacted starting material and other colored impurities. What is a robust purification protocol?
Answer: Purifying hydroxynaphthoic acids relies on exploiting the difference in acidity between the carboxylic acid product and the phenolic starting material.
-
Causality: The carboxylic acid (pKa ≈ 3-4) is significantly more acidic than the phenolic hydroxyl groups (pKa ≈ 9-10). This allows for selective solubilization and precipitation based on pH.
-
Initial Quench: After venting the CO2, cool the solid reaction mass and cautiously dissolve it in hot water (approx. 10 mL per gram of starting material). The product and unreacted starting material will dissolve as their potassium salts.
-
Removal of Insoluble Impurities: Filter the hot basic solution to remove any dark, insoluble polymeric byproducts that may have formed.
-
Selective Precipitation (Step 1): Cool the filtrate to room temperature. Begin a slow, dropwise addition of a moderately strong acid, such as acetic acid, while monitoring the pH. As the pH drops to around 6-7, the unreacted 2,6-dihydroxynaphthalene, being less acidic, will start to precipitate.
-
Isolation of Starting Material: Filter off the precipitated solid. This is primarily your unreacted starting material and can be washed with water and dried for recycling.
-
Product Precipitation (Step 2): To the remaining clear filtrate, add a strong mineral acid (e.g., 2M H2SO4 or HCl) until the pH is approximately 2-3. The desired this compound will precipitate out as a solid.
-
Final Wash and Drying: Collect the product by filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts. Dry the purified product under vacuum at 60-80°C.
Scale-Up Process & Decision Workflow
Successfully scaling up requires a systematic approach. The following workflow outlines the key decision points.
Caption: A logical workflow for scaling the synthesis process.
Comparative Data on Reaction Conditions
The following table summarizes typical conditions reported for Kolbe-Schmitt reactions of naphthols, providing a baseline for process development.
| Parameter | Lab Scale (Typical) | Industrial Scale (Reported) | Rationale & Key Considerations |
| Substrate | 2,6-Dihydroxynaphthalene | 2,6-Dihydroxynaphthalene | Starting material purity is critical. |
| Base | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) | Potassium is crucial for thermodynamic control and high yields of certain isomers.[6] |
| Pressure (CO2) | 50-100 bar | 80-140 bar | High pressure is required to drive the equilibrium towards the product.[3][4] |
| Temperature | 220-250 °C | 220-250 °C | Balances reaction rate against potential thermal decomposition.[5] |
| Reaction Time | 6-12 hours | 8-16 hours | Longer times may be needed at scale to ensure complete conversion due to mass transfer limits. |
| Agitation | Magnetic Stirring | Mechanical Overhead Stirring | Vigorous agitation is essential for gas-solid contact and uniform heat distribution. |
| Atmosphere | Inert (N2 or Ar), then CO2 | Inert (N2 or Ar), then CO2 | Strict exclusion of air and moisture is paramount to prevent oxidation and side reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this reaction at scale? A: The primary hazards are:
-
High-Pressure Operation: The reaction is conducted at very high CO2 pressures. A certified high-pressure autoclave with appropriate pressure relief valves and burst discs is mandatory.
-
High Temperatures: The risk of thermal burns and the potential for thermal runaway if temperature control is lost must be managed.
-
Caustic Materials: Potassium hydroxide is highly corrosive. Appropriate personal protective equipment (PPE), including face shields and chemical-resistant gloves, is essential.
Q2: How can I monitor the reaction's progress? A: Monitoring a high-pressure, high-temperature solid-state reaction is challenging. The most practical method is to run a matrix of experiments at varying time points to establish a reliable reaction time for completion. For post-reaction analysis, a small aliquot of the reaction mass can be withdrawn (after cooling and depressurizing), acidified, and analyzed by:
-
Thin-Layer Chromatography (TLC): To qualitatively check for the disappearance of the starting material.
-
High-Performance Liquid Chromatography (HPLC): To quantitatively determine the ratio of product to starting material and identify any byproducts.
Q3: What are the typical spectroscopic data for this compound? A: While specific values can vary slightly with the solvent, you should expect:
-
Molecular Formula: C₁₁H₈O₄[7]
-
Molecular Weight: 204.18 g/mol [7]
-
¹H NMR: Characteristic aromatic proton signals, along with distinct singlets for the hydroxyl and carboxylic acid protons (these are D₂O exchangeable).
-
¹³C NMR: Signals for the carboxyl carbon (~170 ppm), aromatic carbons, and carbons attached to the hydroxyl groups.
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and O-H stretches from the phenolic groups (~3200-3500 cm⁻¹).
References
- IJSAT. (n.d.). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations.
- ResearchGate. (2025). The industrially applied Kolbe–Schmitt reaction conducted under high....
- Ukrainian Chemistry Journal. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA.
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
-
Frontiers. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Retrieved from [Link]
-
Quora. (2018). What is the Kolbe–Schmitt reaction?. Retrieved from [Link]
- Google Patents. (n.d.). CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.
- Google Patents. (n.d.). KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene.
-
bioRxiv. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraqui. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]
-
PubMed. (2016). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Retrieved from [Link]
- Google Patents. (n.d.). US3405170A - Process for the preparation of hydroxy naphthoic acids.
-
ResearchGate. (n.d.). Kinetic Study of the Aqueous Kolbe-Schmitt Synthesis of 2,4- and 2,6-Dihydroxybenzoic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US1648839A - Process of making 2, 3-hydroxynaphthoic acid.
- Patent 0049616. (1982). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.
-
PMC. (2024). Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene. Retrieved from [Link]
-
Alkali Scientific. (n.d.). This compound, 1 X 5 g. Retrieved from [Link]
Sources
- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US1648839A - Process of making 2, 3-hydroxynaphthoic acid - Google Patents [patents.google.com]
- 6. KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
Technical Guide: Method Refinement for Accurate Quantification of 3,7-Dihydroxy-2-naphthoic Acid (3,7-DHNA)
The following technical guide is designed to address the quantification of 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) .
Critical Disambiguation: Know Your Isomer
Before proceeding, it is vital to verify your target analyte. The nomenclature for dihydroxynaphthoic acids is often confused in literature.
-
This compound (CAS 83511-07-3): A specific isomer often used as a chemical intermediate or substrate in antibiotic biosynthesis (e.g., neocarzinostatin) [1].
-
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA): The well-known Bifidogenic Growth Stimulator (BGS) and Vitamin K2 precursor found in fermentation broths [2, 3].
Note: This guide focuses on 3,7-DHNA as requested. However, if your application is "bifidogenic factors in fermentation broth," verify if your target is actually 1,4-DHNA. The methods below apply to both but require distinct chromatographic retention times to separate these isomers.
Module 1: Chromatographic Separation (The Core)
Q: My 3,7-DHNA peak exhibits significant tailing. How do I fix this?
A: Peak tailing in naphthoic acids is typically caused by secondary interactions between the carboxyl/hydroxyl groups and free silanols on the silica column.
The Fix:
-
Acidify Mobile Phase: Ensure your mobile phase pH is well below the pKa of the carboxyl group (approx. pKa ~3-4). Use 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0) . This keeps the analyte protonated and reduces silanol interaction.
-
Column Choice: Switch to a high-purity, end-capped C18 column designed for polar retention (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters ACQUITY HSS T3).
Recommended HPLC Conditions:
| Parameter | Specification |
| Column | C18 End-capped (150 x 4.6 mm, 3.5 µm or similar) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% -> 95% B; 15-18 min: 95% B |
| Temperature | 30°C - 40°C (Higher temp improves peak shape) |
Module 2: Detection Refinement (Sensitivity)
Q: I need lower detection limits. Should I use UV or Fluorescence?
A: Fluorescence (FLD) is significantly more sensitive and selective for naphthoic acids than UV.
Protocol for FLD Optimization: Since specific literature values for 3,7-DHNA are scarce compared to 1,4-DHNA, you must perform a Spectral Scan (Stop-flow or 3D scan) to lock in the maxima.
-
Starting Point (Inferred from Naphthalene core):
-
Excitation (Ex): 250 nm, 300 nm, or 330 nm.
-
Emission (Em): 400 nm - 450 nm.
-
-
Procedure: Inject a 10 ppm standard. Set the FLD to "Scan Mode." Identify the Ex/Em intersection with the highest intensity.
Q: How do I transition to LC-MS/MS for complex matrices?
A: LC-MS/MS is required if you have co-eluting isomers (like 1,4-DHNA) that FLD cannot resolve.
LC-MS/MS Parameters (ESI Negative Mode): Naphthoic acids ionize best in Negative Mode (ESI-) due to the carboxylic acid moiety.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| 3,7-DHNA | 203.0 [M-H]⁻ | 159.0 [M-CO₂-H]⁻ | 185.0 [M-H₂O-H]⁻ | 15 - 25 V (Optimize) |
Note: The loss of CO₂ (44 Da) is the characteristic fragmentation for carboxylic acids.
Module 3: Sample Preparation & Stability (The Foundation)
Q: My recovery rates are inconsistent/low. Is the compound degrading?
A: Yes. Dihydroxynaphthoic acids are electron-rich and prone to rapid oxidation, especially in alkaline pH or under light exposure.
The "Self-Validating" Extraction Protocol:
-
Antioxidant Protection: ALWAYS add 0.1% - 0.5% Ascorbic Acid (Vitamin C) to your extraction solvent and buffers. This acts as a sacrificial antioxidant.
-
pH Control: Extract at acidic pH (pH < 3) to drive the analyte into the organic phase.
-
Light Protection: Use amber glassware or wrap tubes in foil.
Workflow Diagram (Graphviz):
Caption: Optimized extraction workflow emphasizing antioxidant stabilization and pH control for maximum recovery.
Method Development Decision Tree
Use this logic flow to determine the correct instrument path for your specific research need.
Caption: Decision matrix for selecting the appropriate detection method based on sample complexity and sensitivity requirements.
References
-
Isawa, K., et al. (2002). Isolation and identification of a new bifidogenic growth stimulator produced by Propionibacterium freudenreichii ET-3. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
-
Kim, M., et al. (2012). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. Preventive Nutrition and Food Science. Retrieved from [Link]
Technical Support Center: Fluorescence Stability of 3,7-Dihydroxy-2-naphthoic Acid (3,7-DHNA)
Status: Operational Subject: Troubleshooting Photostability & Signal Loss in 3,7-DHNA Assays Audience: Analytical Chemists, Microbiologists (Siderophore Research), Spectroscopists
Executive Summary & Mechanism
3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) is a fluorescent naphthalene derivative, often studied as a precursor to siderophores (like pyoverdine) or as a pH-sensitive probe. Its fluorescence is governed by the Excited State Intramolecular Proton Transfer (ESIPT) mechanism, facilitated by the hydroxyl group at the C3 position (ortho to the carboxylic acid).
The Core Problem: Users frequently report "photobleaching," but in >60% of cases, the issue is oxidative quenching or metal-ion interference , not true photochemical destruction. True photobleaching in 3,7-DHNA is driven by the formation of Reactive Oxygen Species (ROS) when the molecule enters its triplet state.
The Stability Pathway (Visualized)
Figure 1: The fate of excited 3,7-DHNA. True photobleaching occurs via the Triplet State → Singlet Oxygen pathway (Red), whereas metal interaction leads to reversible quenching (Grey).
Diagnostic Module: Is it Bleaching or Quenching?
Before altering your protocol, perform this Self-Validating Diagnostic to determine the root cause of signal loss.
The "Dark Recovery" Test
-
Excite the sample until fluorescence drops by 50%.
-
Close the excitation shutter immediately.
-
Wait 5 minutes in the dark.
-
Re-measure intensity.
| Observation | Diagnosis | Root Cause | Action Plan |
| Signal Recovers (>80%) | Diffusion / Reversible Quenching | Fresh unbleached molecules diffused into the focal volume. | Reduce concentration; use a flow cell. |
| Signal Stays Low (<10%) | True Photobleaching | Irreversible oxidation of the naphthalene ring. | See Protocol A (Deoxygenation). |
| Signal Stable but Low | Static Quenching | Metal ion contamination (Fe³⁺, Al³⁺) or pH mismatch. | See Protocol B (Chelation/pH). |
Optimization Protocols
Protocol A: Oxygen Removal (The Gold Standard)
Naphthalene derivatives are highly sensitive to oxygen-mediated bleaching. Removing dissolved O₂ extends half-life by 10–50x.
Reagents: High-purity Nitrogen (N₂) or Argon (Ar). Steps:
-
Solvent Prep: Dissolve 3,7-DHNA in DMSO (stock) before diluting into aqueous buffer. Note: 3,7-DHNA is sparingly soluble in water; DMSO prevents micro-precipitation which scatters light and mimics bleaching.
-
Sparging: Insert a glass Pasteur pipette connected to the gas line into the buffer.
-
Flow Rate: Bubble gently (2 bubbles/second) for 15 minutes per 10 mL volume.
-
Sealing: Immediately seal the cuvette with Parafilm or a Teflon stopper.
-
Validation: Measure the fluorescence intensity. It should be 10-20% higher than the air-equilibrated sample due to the removal of dynamic oxygen quenching.
Protocol B: pH & Chelation Control
3,7-DHNA contains a carboxylic acid and two hydroxyl groups. Its fluorescence is pH-dependent.[1]
-
Acidic pH (< 4): Protonated form. Lower quantum yield.
-
Basic pH (> 8): Deprotonated (phenolate) form. Higher intensity but more susceptible to oxidation .
Recommendation:
-
Work at pH 7.4 (PBS) for biological relevance.
-
Add EDTA (1 mM): If your signal is inexplicably low, trace iron (Fe³⁺) in your water may be quenching the dye (3,7-DHNA is a siderophore precursor and binds iron avidly). EDTA scours these metals.
Instrument Configuration Guide
Incorrect hardware settings accelerate bleaching regardless of chemical stability.
| Parameter | Recommended Setting | Scientific Rationale |
| Excitation Wavelength | 350–360 nm | Exciting at the absorption peak (UV) maximizes signal but high-energy photons break bonds. Shift slightly red if possible. |
| Slit Width | Excitation: 1-2 nm / Emission: 5-10 nm | Narrow excitation slits reduce the photon flux hitting the sample, slowing bleaching. Wide emission slits recover sensitivity. |
| Integration Time | < 0.1 sec | Short dwell times reduce the "dose" of photons per measurement. |
| ND Filters | OD 1.0 or 2.0 | Always start with a Neutral Density filter. Modern detectors (PMTs/cMOS) are sensitive enough to detect attenuated signals. |
Frequently Asked Questions (FAQs)
Q1: My 3,7-DHNA signal shifts from blue to green over time. Is this bleaching? A: No, this is likely a solvatochromic shift or pH change .
-
Mechanism: As the local environment warms or changes polarity under irradiation, the ESIPT process (proton transfer between the 3-OH and 2-COOH) alters.
-
Fix: Ensure your temperature is controlled (25°C thermostat) and your buffer capacity is sufficient (at least 50 mM).
Q2: Can I use antifade reagents like Vectashield? A: Avoid commercial mounting media for solution-phase chemistry. They are designed for fixed cells and often contain glycerol which alters the viscosity and solvent polarity, shifting the 3,7-DHNA emission peak.
-
Alternative: Use Ascorbic Acid (100 µM) or Trolox as a solution-phase antioxidant if deoxygenation is impossible.
Q3: Why does the signal drop immediately upon adding the sample to the cuvette? A: This is Adsorption , not bleaching. 3,7-DHNA is hydrophobic. It sticks to quartz cuvette walls and pipette tips.
-
Fix: Add 0.01% Tween-20 or Triton X-100 to your buffer to prevent wall adsorption.
Troubleshooting Decision Tree
Figure 2: Step-by-step troubleshooting logic for 3,7-DHNA signal loss.
References
-
Sigma-Aldrich. this compound Product Specification & Properties. Link
-
PubChem. this compound Compound Summary (CID 736299). National Library of Medicine. Link
-
Orain, M., et al. (2011).[2] Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements. Applied Physics B. (Demonstrates oxygen quenching mechanisms in naphthalene derivatives). Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Authoritative text on oxygen quenching and photobleaching mechanisms). Link
-
Schalk, I. J., et al. (2020).[3] An overview of siderophore biosynthesis among fluorescent Pseudomonads. Environmental Microbiology. (Contextualizes 3,7-DHNA as a fluorescent siderophore precursor). Link
Sources
Validation & Comparative
A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 3,7-Dihydroxy-2-naphthoic Acid
This guide provides a comprehensive framework for the development and validation of a new analytical method for 3,7-Dihydroxy-2-naphthoic acid, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind selecting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and detail the validation process in accordance with international regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and stability-indicating assay for this compound.
Introduction: The Analytical Challenge
This compound (DHNA) is a polycyclic aromatic compound whose accurate quantification is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). Due to its structural complexity, including two hydroxyl groups and a carboxylic acid moiety, developing a specific and stable analytical method presents unique challenges. The primary goal is to create a stability-indicating method, one that can accurately measure the analyte of interest without interference from potential degradation products, process impurities, or other matrix components.
Method Development Strategy: Why RP-HPLC?
A thorough evaluation of the physicochemical properties of DHNA and related analogues is paramount in selecting the appropriate analytical technique.
2.1. Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₈O₄ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Melting Point | ~265 °C (decomposes) | |
| Predicted XlogP | 2.5 | [1] |
| Analogue pKa | 2.79 (for 3-Hydroxy-2-naphthoic acid) | [2] |
| Analogue Solubility | Very poorly soluble in water | [2] |
The predicted lipophilicity (XlogP) and the acidic nature inferred from the analogue's pKa suggest that RP-HPLC is an ideal separation technique. The low pKa of the carboxylic acid group means its ionization state can be controlled by adjusting the mobile phase pH. By maintaining a pH well below the pKa (e.g., pH 2.5-3.0), the molecule will be in its protonated, less polar form, leading to better retention on a non-polar stationary phase like C18.
2.2. Comparison with Alternative Methods: Gas Chromatography (GC)
While GC is a powerful separation technique, it is best suited for volatile or semi-volatile compounds.[2] DHNA's high melting point and polar functional groups make it non-volatile. Analysis by GC would necessitate a derivatization step to mask the polar hydroxyl and carboxyl groups, adding complexity, time, and potential for incomplete reactions, thus making it a less desirable alternative to the direct analysis offered by HPLC.
Proposed Stability-Indicating HPLC Method
The following method is proposed as a starting point for the analysis of this compound. Optimization will be a necessary step during the validation process.
3.1. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses the ionization of the carboxylic acid, promoting retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good peak shape and elution strength. |
| Gradient | 20% B to 80% B over 15 minutes | To ensure elution of the main analyte and any potential, more lipophilic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Detection | UV-Vis Diode Array Detector (DAD) | Allows for the determination of the optimal detection wavelength and peak purity analysis. |
3.2. Determination of Optimal Wavelength (λmax)
The naphthalene ring system is a strong chromophore. For the related compound, 3-hydroxy-2-naphthoic acid, UV maxima are observed at 232, 266, and 328 nm in alcohol.[2]
Experimental Protocol:
-
Prepare a solution of this compound in the mobile phase diluent (e.g., 50:50 Water:Acetonitrile).
-
Using a UV-Vis spectrophotometer or the DAD of the HPLC, scan the solution from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). This wavelength should be used for quantification to ensure maximum sensitivity. Based on analogue data, a wavelength around 235 nm is a probable candidate.
Method Validation: A Comprehensive Approach
The validation of this analytical method will be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[3] The objective is to demonstrate that the procedure is fit for its intended purpose.[3]
Caption: Workflow for analytical method validation.
4.1. Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a stability-indicating method, this includes impurities and degradants.
Experimental Protocol (Forced Degradation): [4] Prepare solutions of this compound (approx. 1 mg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours. Dihydroxynaphthalenes are susceptible to oxidation, potentially forming quinone-like structures.[5]
-
Thermal Degradation: Expose solid powder to 105°C for 48 hours.
-
Photostability: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Analyze all stressed samples by the proposed HPLC method with a DAD.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the this compound peak and all degradation product peaks.
-
Peak purity analysis (via DAD) of the analyte peak in the presence of degradants should pass, indicating no co-elution.
-
A target degradation of 5-20% is desirable to ensure that the stability-indicating nature of the method is adequately challenged.[6]
4.2. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
4.3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery.
Experimental Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
4.4. Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Analyze six replicate preparations of a single sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
The concentration that yields a S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.
Acceptance Criteria:
-
The LOQ must be demonstrated to be precise and accurate.
4.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol: Deliberately vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
Acceptance Criteria:
-
System suitability parameters (see below) must be met under all varied conditions.
-
The changes should not significantly impact the resolution, retention time, or peak area of the analyte.
4.7. System Suitability
System suitability testing is an integral part of the method. It is performed before running the analytical sequence to ensure the chromatographic system is performing adequately.
Caption: System suitability test parameters and criteria.
Experimental Protocol:
-
Inject a reference standard solution five times at the beginning of each analytical run.
Acceptance Criteria:
-
Tailing Factor (Asymmetry Factor): ≤ 2.0
-
Theoretical Plates: > 2000
-
%RSD for replicate injections (peak area and retention time): ≤ 2.0%
Conclusion
The validation of an analytical method is a systematic process that provides documented evidence that the procedure is fit for its intended purpose. By following the structured approach outlined in this guide, grounded in the physicochemical properties of this compound and adhering to ICH guidelines, researchers can develop and validate a robust, reliable, and stability-indicating RP-HPLC method. This ensures the generation of high-quality data crucial for the advancement of pharmaceutical development projects.
References
-
PubChem. This compound (C11H8O4). [Link]
-
PubChem. 1,4-Dihydroxy-2-naphthoic acid. [Link]
-
PubChem. This compound. [Link]
-
Matovic, L. et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie. [Link]
-
National Center for Biotechnology Information. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. PubMed Central. [Link]
-
bioRxiv. The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraqui. [Link]
-
Win-Win Chemical. This compound 3,7-二羟基-2-萘甲酸. [Link]
-
PubChem. 3-Hydroxy-2-naphthoic acid. [Link]
-
Wikipedia. 1,5-Dihydroxynaphthalene. [Link]
-
ResearchGate. shows the oxidation pathways of dihydroxynaphthalene (NaOO) according.... [Link]
-
Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
Michigan State University. UV-Visible Spectroscopy. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ResearchGate. (PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. [Link]
-
National Center for Biotechnology Information. Chemical synthesis and application of aryldihydronaphthalene derivatives. [Link]
- Google Patents. US4962241A - Process for producing dihydroxynaphthalenes.
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ACS Division of Organic Chemistry. pKa Data Compiled by R. Williams. [Link]
Sources
- 1. This compound | C11H8O4 | CID 736299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Head-to-Head Battle of Isomers: 3,7-Dihydroxy-2-naphthoic Acid vs. 1,4-dihydroxy-2-naphthoic Acid in Biological Assays
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, the nuanced structural differences between isomers can lead to vastly different biological outcomes. This guide provides a comprehensive comparison of two such isomers: 3,7-dihydroxy-2-naphthoic acid (3,7-DHNA) and 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA). While sharing the same molecular formula, the positioning of their hydroxyl groups dictates their interaction with cellular machinery, resulting in divergent activities in a range of biological assays. This document will delve into their comparative performance, elucidate the underlying mechanisms, and provide detailed protocols for key evaluative experiments.
Introduction to the Contenders: A Tale of Two Isomers
1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) is a bacterially-derived metabolite that has garnered significant attention for its biological activities.[1][2][3] It is recognized as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and cellular differentiation.[1][2][3] Beyond its role as an AhR agonist, 1,4-DHNA has demonstrated anti-inflammatory properties and has been investigated for its potential therapeutic applications, including in the context of inflammatory bowel disease.[1][3][4] It is also an intermediate in the biosynthesis of menaquinone (vitamin K2).[1]
This compound (3,7-DHNA) , in contrast, is less extensively characterized in terms of its broad biological effects. It is often utilized in research as a comparative compound or a negative control in studies involving 1,4-DHNA, primarily due to its minimal activity as an AhR agonist.[1][5] Its documented applications are more specialized, for instance, serving as a substrate for the enzyme NcsB1, an O-methyltransferase involved in the biosynthesis of the antitumor antibiotic neocarzinostatin.[6]
The fundamental difference in the positioning of the hydroxyl groups on the naphthalene ring is the critical determinant of their distinct biological profiles. This guide will now explore the experimental evidence that substantiates these differences.
Comparative Performance in Key Biological Assays
The most striking divergence in the biological activity of these two isomers is observed in assays related to the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
The AhR is a key regulator of cellular responses to a variety of endogenous and exogenous ligands. Upon ligand binding, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.
Experimental Data Summary:
| Compound | Cell Line | Target Gene | Fold Induction vs. Control (Approx.) | Potency | Reference |
| 1,4-DHNA | YAMC (mouse colon) | Cyp1a1 | ~450-fold | Potent Agonist | [1] |
| Caco2 (human colon) | CYP1A1 | Similar to TCDD | Potent Agonist | [1][3] | |
| YAMC (mouse colon) | Cyp1b1 | Similar to TCDD | Potent Agonist | [1] | |
| Caco2 (human colon) | CYP1B1 | Similar to TCDD | Potent Agonist | [1][3] | |
| 3,7-DHNA | YAMC (mouse colon) | Cyp1a1 | 15- to 40-fold lower than TCDD | Minimal Activity | [1] |
| Caco2 (human colon) | CYP1A1 | Minimal Activity | Minimal Activity | [1] | |
| YAMC (mouse colon) | Cyp1b1 | Induces expression | Gene & Cell-type dependent | [1] | |
| Caco2 (human colon) | CYP1B1 | No significant induction | Inactive | [1] |
Causality Behind Experimental Observations:
The data clearly indicates that 1,4-DHNA is a potent activator of the AhR signaling pathway, leading to robust induction of CYP1A1 and CYP1B1 gene expression in both mouse and human cell lines.[1][3] In stark contrast, 3,7-DHNA exhibits minimal to no activity in inducing CYP1A1.[1] Interestingly, a cell-type and gene-specific effect was observed for 3,7-DHNA, where it induced Cyp1b1 expression in mouse YAMC cells but not in human Caco2 cells.[1] This highlights the nuanced and context-dependent nature of even weak ligand-receptor interactions. The structural arrangement of the 1,4-dihydroxy groups in 1,4-DHNA is crucial for its effective binding to the AhR ligand-binding pocket, an interaction that is significantly diminished in the 3,7-isomer.
Experimental Workflow: AhR-Mediated Gene Expression Assay
Caption: Workflow for assessing AhR-mediated gene expression.
Anti-inflammatory Activity Assays
1,4-DHNA's ability to activate the AhR pathway is linked to its anti-inflammatory effects. The AhR has been shown to play a role in modulating immune responses.
Experimental Data Summary:
| Compound | Assay | Model System | Observed Effect | Reference |
| 1,4-DHNA | Cytokine Expression | LPS-stimulated RAW264.7 macrophages | Inhibition of IL-1β, IL-6, IL-23, and IL-17A mRNA levels | [2] |
| Colitis Model | DSS-induced colitis in mice | Inhibition of colitis and inflammation | [1] | |
| Colitis Model | IL-10 deficient mice | Decreased inflammation and colitis | [1] | |
| 3,7-DHNA | Not extensively studied for anti-inflammatory effects, but its weak AhR agonism suggests significantly lower or no activity in these assays. | N/A | N/A |
Causality Behind Experimental Observations:
The anti-inflammatory effects of 1,4-DHNA are, at least in part, mediated by its activation of the AhR.[1] The suppression of pro-inflammatory cytokines in macrophages and the amelioration of colitis in animal models point to a tangible immunomodulatory role for this compound.[1][2] Given that 3,7-DHNA is a very weak AhR agonist, it is not expected to exhibit significant anti-inflammatory activity through this pathway.
Signaling Pathway: 1,4-DHNA and AhR-Mediated Anti-inflammatory Response
Caption: 1,4-DHNA's activation of AhR leading to anti-inflammatory effects.
Antiproliferative and Cytotoxic Effects
1,4-DHNA has also been investigated for its effects on cell proliferation and its potential to induce apoptosis, particularly in keratinocytes, suggesting applications in hyperproliferative skin disorders like psoriasis.[7]
Experimental Data Summary:
| Compound | Cell Line | Assay | IC50 (72h) | Observed Effect | Reference |
| 1,4-DHNA | HaCaT (human keratinocytes) | Proliferation | 38.94 µM | Induces apoptosis and G0/G1 cell cycle arrest | [2][7] |
| NCTC 2544 (human keratinocytes) | Proliferation | 46.80 µM | [2] | ||
| Hs-69 (human keratinocytes) | Proliferation | 226.3 µM | [2] | ||
| PIG1 (human melanocytes) | Proliferation | 23.98 µM | [2] | ||
| 3,7-DHNA | Not extensively studied for antiproliferative effects. | N/A | N/A | N/A |
Causality Behind Experimental Observations:
1,4-DHNA's ability to induce apoptosis in keratinocytes is a significant finding, potentially mediated through both caspase-dependent and -independent pathways.[7] This pro-apoptotic activity, coupled with its ability to arrest the cell cycle, underscores its potential as a therapeutic agent for conditions characterized by excessive cell proliferation.[2][7] The lack of comparable data for 3,7-DHNA in these assays prevents a direct comparison but given its distinct chemical properties, it is unlikely to exhibit identical effects.
Step-by-Step Methodologies for Key Experiments
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are provided below.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of 3,7-DHNA and 1,4-DHNA on the viability of a given cell line (e.g., HaCaT keratinocytes).
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3,7-DHNA and 1,4-DHNA stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 3,7-DHNA and 1,4-DHNA in complete DMEM. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the relative mRNA expression of AhR target genes (e.g., CYP1A1, CYP1B1) in response to treatment with 3,7-DHNA and 1,4-DHNA.
Materials:
-
Treated cells from the AhR activation assay
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
qPCR Amplification: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Conclusion: Structure Dictates Function
The comparative analysis of this compound and 1,4-dihydroxy-2-naphthoic acid provides a compelling illustration of the principle that subtle changes in molecular structure can have profound consequences on biological activity. 1,4-DHNA emerges as a potent and multifaceted signaling molecule, primarily through its robust activation of the Aryl Hydrocarbon Receptor pathway, leading to anti-inflammatory and antiproliferative effects. In contrast, 3,7-DHNA serves as a valuable, relatively inactive control in the context of AhR signaling, with its biological relevance lying in more specific enzymatic interactions. For researchers in drug development, this head-to-head comparison underscores the importance of isomeric purity and the careful consideration of structure-activity relationships in the design and evaluation of novel therapeutic agents.
References
- 1,4-dihydroxy-2-naphthoic acid prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced motor function deficits. PubMed.
- Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences.
- This compound 95 83511-07-3. Sigma-Aldrich.
- This compound 95 83511-07-3. Sigma-Aldrich.
- Enhancement of 1,4-Dihydroxy-2-Naphthoic Acid Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture. Applied and Environmental Microbiology.
- Suppressive effects of 1,4-dihydroxy-2-naphthoic acid administration on bone resorption. Journal of Oral Biosciences.
- The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv.
- 1,4-Dihydroxy-2-naphthoic acid | AhR Agonist. MedChemExpress.
- Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences.
- 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Tre
- 1,4-Dihydroxy-2-naphthoic acid. PubChem.
- Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Bioorganic & Medicinal Chemistry Letters.
- Mechanism of Dihydroneopterin Aldolase: The Functional Roles of the Conserved Active Site Glutam
- 1,4-Dihydroxy-2-naphthoic acid. Biosynth.
Sources
- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biosynth.com [biosynth.com]
- 5. 1,4-dihydroxy-2-naphthoic acid prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced motor function deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity of 3,7-Dihydroxy-2-naphthoic Acid in Enzymatic Assays
Executive Summary
3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) is a structural isomer of the bacterial metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) .[1] While 1,4-DHNA is a canonical intermediate in the biosynthesis of Menaquinone (Vitamin K2) and phylloquinone, 3,7-DHNA often appears in high-throughput screening (HTS) libraries as a synthetic analog or impurity.
This guide details the cross-reactivity profile of 3,7-DHNA. Unlike its 1,4-isomer, 3,7-DHNA typically acts as a competitive inhibitor or a redox-active false positive rather than a functional substrate. Its planar naphthalene core allows it to intercalate into hydrophobic pockets of dehydrogenases (e.g., LDH) and nuclear receptors (e.g., AhR), leading to off-target effects that researchers must distinguish from true enzymatic inhibition.
Scientific Context: The Structural Mimicry
To understand the cross-reactivity of 3,7-DHNA, one must first understand the pathway it mimics. The primary biological context is the Menaquinone (Vitamin K2) Biosynthesis Pathway , specifically the steps involving the enzymes MenC (synthase) and MenE (ligase).
The Natural Substrate vs. The Analog
-
1,4-DHNA (Natural): Unstable, redox-active, susceptible to oxidation. It is the substrate for MenA (prenyltransferase) and MenE (ligase).
-
3,7-DHNA (Analog): More chemically stable but structurally distinct. The hydroxyl groups are located on the distal ring (position 7) and the proximal ring (position 3), altering the electronic distribution and steric fit within the enzyme active site.
Pathway Visualization
The following diagram illustrates where 3,7-DHNA interferes with the canonical Menaquinone pathway.
Figure 1: Interference of 3,7-DHNA in the Menaquinone Biosynthesis Pathway. The analog competes for the active sites of MenE and MenA but fails to undergo productive catalysis.
Mechanisms of Cross-Reactivity & Interference
When 3,7-DHNA is flagged as a "hit" in an enzymatic assay, it is rarely a true substrate. It usually operates via one of three mechanisms:[2]
A. Competitive Inhibition (The "Dead-End" Binder)
In enzymes like MenE (o-succinylbenzoate-CoA ligase) or Lactate Dehydrogenase (LDH) , the naphthalene core of 3,7-DHNA mimics the hydrophobic pharmacophore of the natural substrate.
-
Mechanism: The carboxyl group at C2 anchors the molecule, but the hydroxyls at C3 and C7 prevent the correct transition state geometry required for catalysis (e.g., adenylation in ligases).
-
Result: The enzyme is "jammed," appearing as inhibition in kinetic readouts.
-
Evidence: Crystal structures of Plasmodium falciparum LDH show naphthalene-based acids binding in the cofactor site, bridging the substrate and NADH pockets [1].
B. Redox Cycling (The "False Positive")
Naphthoic acids are prone to redox cycling, particularly in the presence of reducing agents like DTT or Mercaptoethanol , which are common in kinase and ligase buffers.
-
Mechanism: 3,7-DHNA can undergo reduction/oxidation cycles, generating Hydrogen Peroxide (
) as a byproduct. -
Result:
oxidizes sensitive cysteine residues in the enzyme, causing time-dependent, non-specific inactivation. -
Identification: This is a classic PAINS (Pan-Assay Interference Compounds) behavior.
C. Optical Interference (Fluorescence Quenching)
Naphthalene derivatives are intrinsically fluorescent.
-
Excitation/Emission: Naphthoic acids typically excite in the UV range (280-320 nm) and emit in the blue region (350-450 nm).
-
Cross-Reactivity: If your assay relies on detecting NADH (fluorescence at 460 nm) or a coumarin-based substrate, 3,7-DHNA can cause inner-filter effects (absorbing excitation light) or fluorescence quenching , leading to skewed
curves.
Comparative Analysis: 3,7-DHNA vs. Alternatives
The following table contrasts the performance and reactivity of 3,7-DHNA against the natural substrate (1,4-DHNA) and a standard non-reactive control (2-Naphthoic Acid).
| Feature | 1,4-DHNA (Natural Substrate) | 3,7-DHNA (Test Analog) | 2-Naphthoic Acid (Control) |
| Biological Role | Vitamin K2 Precursor | Synthetic / Metabolite Analog | Stable Chemical Standard |
| Enzymatic Activity | Processed by MenA/MenE | Competitive Inhibitor (High | Weak/No Binding |
| Redox Stability | Low (Oxidizes rapidly to quinone) | Moderate (Stable in air, reactive with DTT) | High (Redox inert) |
| Fluorescence | Weak (Quenched by oxidation) | High (Strong blue emission) | Moderate |
| Primary Interference | Substrate depletion | Redox Cycling & Optical | None (Negative Control) |
| AhR Activation | Potent Agonist [2] | Weak/Partial Agonist | Inactive |
Experimental Protocols for Validation
To confirm if 3,7-DHNA is acting as a specific inhibitor or a non-specific interferent, use the following self-validating workflows.
Protocol A: The "Redox-Sparing" Validation
Use this to rule out false positives caused by H2O2 generation.
-
Standard Assay: Run the enzymatic assay (e.g., MenE ligase activity) with 1 mM DTT. Record the
of 3,7-DHNA. -
Catalase Challenge: Repeat the assay adding 100 U/mL Catalase to the buffer.
-
Logic: Catalase breaks down
. -
Result: If the inhibition disappears or the
shifts significantly (>5-fold) in the presence of catalase, 3,7-DHNA is acting via redox cycling (False Positive).
-
-
DTT-Free Control: If possible, replace DTT with TCEP (Tris(2-carboxyethyl)phosphine), which does not support redox cycling of quinones.
Protocol B: Fluorescence Interference Check
Use this if your readout is optical (Absorbance or Fluorescence).
-
Spectrum Scan: Dissolve 3,7-DHNA at the assay concentration (e.g., 10 µM) in assay buffer.
-
Scan: Measure Absorbance (200–600 nm) and Fluorescence Emission (Ex: 340 nm).
-
Overlay: Overlay these spectra with your assay's signal (e.g., NADH or fluorogenic product).
-
Result: If 3,7-DHNA absorbs at your excitation wavelength or emits at your detection wavelength, you must apply a mathematical correction (Inner Filter Effect correction) or switch to a mass-spectrometry (LC-MS) based readout.
-
Protocol C: Competitive Binding (Lineweaver-Burk)
Use this to determine if 3,7-DHNA is hitting the active site.
-
Vary Substrate: Run the assay at varying concentrations of the natural substrate (e.g., 1,4-DHNA or OSB) from
to . -
Vary Inhibitor: Add 3,7-DHNA at 0,
, and concentrations. -
Plot: Construct a Lineweaver-Burk plot (
vs ).-
Competitive: Lines intersect at the Y-axis. (3,7-DHNA binds active site).
-
Non-Competitive: Lines intersect at the X-axis. (3,7-DHNA binds allosterically or aggregates).
-
Workflow Visualization: The "Hit" Validation Tree
This decision tree guides the researcher through validating a 3,7-DHNA hit.
Figure 2: Step-by-step decision tree to distinguish true enzymatic inhibition from assay artifacts when using 3,7-DHNA.
References
-
Conners, R. et al. (2005).[3] Mapping the binding site for gossypol-like inhibitors of Plasmodium falciparum lactate dehydrogenase. Molecular and Biochemical Parasitology.
-
Cheng, Y. et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Meganathan, R. (2001). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms. Vitamins and Hormones.
Sources
- 1. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
Benchmarking 3,7-Dihydroxy-2-naphthoic Acid (DHNA) Architectures: From Free Ligands to MOF Sensors
Executive Summary
3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) and its derivatives represent a critical class of "turn-on" fluorophores and Metal-Organic Framework (MOF) linkers. Unlike traditional organic dyes (e.g., Rhodamine B, Fluorescein) which suffer from aggregation-caused quenching (ACQ) and poor photostability, 3,7-DHNA-based architectures leverage Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT) to deliver high signal-to-noise ratios.
This guide benchmarks the performance of 3,7-DHNA sensors—specifically focusing on hydrazide derivatives and DHNA-incorporated MOFs (e.g., Al-BP-Naph)—against industry-standard instrumental methods (ICP-MS) and commercial fluorescent probes for the detection of trivalent metal ions (Al³⁺, Fe³⁺).
The Sensing Mechanism: Why 3,7-DHNA?
The structural advantage of 3,7-DHNA lies in the ortho-positioning of the hydroxyl (-OH) and carboxyl (-COOH) groups. This proximity facilitates a dual-mode sensing mechanism that is superior to simple steric trapping.
Mechanism of Action
In its free state, the rotation of the naphthyl ring and the vibration of the C-N bonds (in hydrazide derivatives) dissipate excited state energy via non-radiative pathways. Upon binding with a target ion (e.g., Al³⁺), the ligand undergoes conformational restriction.
-
Inhibition of PET: The binding prevents Photoinduced Electron Transfer (PET) from the lone pair of the nitrogen/oxygen to the fluorophore, restoring fluorescence.
-
CHEF Effect: The formation of a rigid 5- or 6-membered chelate ring locks the molecule, forcing energy emission through fluorescence.
Diagram 1: Chelation-Enhanced Fluorescence (CHEF) Pathway
Caption: Logical flow of the Chelation-Enhanced Fluorescence (CHEF) mechanism where metal coordination restricts molecular rotation, triggering photon emission.
Benchmarking Protocol: Self-Validating Workflow
To replicate the performance data below, researchers must adhere to a strict solvatochromic control protocol to eliminate Inner Filter Effects (IFE) and pH artifacts.
Reagents & Setup
-
Sensor Stock: 1.0 mM 3,7-DHNA derivative in DMSO (HPLC Grade).
-
Buffer: HEPES (10 mM, pH 7.2) or Tris-HCl. Note: Avoid phosphate buffers if sensing Al³⁺ to prevent precipitation.
-
Analytes: Nitrate or Chloride salts of Al³⁺, Fe³⁺, Cu²⁺, etc.
Step-by-Step Validation Workflow
-
Absorbance Check: Measure UV-Vis spectrum (200–600 nm). If Absorbance > 0.1 at the excitation wavelength, dilute to prevent self-quenching artifacts.
-
Time-Scan: Add analyte and monitor fluorescence intensity (
) every 30 seconds. Stable reading ( ) defines the Response Time ( ). -
Titration: Add aliquots of metal ion. Plot
vs. [Concentration]. -
LOD Calculation: Use the
method, where is the standard deviation of the blank and is the slope of the linear region.[1]
Diagram 2: Experimental Benchmarking Workflow
Caption: Standardized workflow for determining Limit of Detection (LOD) and Selectivity coefficients for DHNA-based sensors.
Comparative Performance Data
The following data compares a typical 3,7-DHNA Hydrazide Derivative (Probe RS2) and a DHNA-based MOF (Al-BP-Naph) against standard competitors.
Table 1: Performance Metrics vs. Alternatives
| Feature | 3,7-DHNA Hydrazide (Probe) | DHNA-Based MOF (Al-BP-Naph) | Rhodamine B Derivatives | ICP-MS (Gold Standard) |
| Target Analyte | Al³⁺ (Turn-On) | Fe³⁺ (Quenching) | Cu²⁺ / Hg²⁺ | All Metals |
| LOD (Sensitivity) | 1.9 µM (51 ppb) | 5.6 µM | ~0.5 µM | < 0.001 µM (ppt) |
| Response Time | < 30 Seconds | < 10 Seconds | 1–5 Minutes | N/A (Offline) |
| Working pH | 5.0 – 9.0 | 4.0 – 8.0 | 6.0 – 8.0 (Narrow) | Acidified (< 2.0) |
| Photostability | High (No photobleaching) | Very High (Rigid Frame) | Low (Bleaches rapidly) | N/A |
| Cost Per Test | < $0.10 | < $0.50 | < $0.20 | > $50.00 |
| Field Deployable? | Yes (Paper Strips) | Yes (Solid State) | Yes | No |
Analysis of Results
-
Sensitivity: While ICP-MS remains superior for trace analysis (ppt levels), 3,7-DHNA sensors provide µM sensitivity which is sufficient for WHO drinking water compliance (Al³⁺ limit is ~7.4 µM).
-
Speed: The DHNA-MOF demonstrates superior kinetics (<10s) compared to organic dyes, likely due to the pre-organized porous structure facilitating rapid ion diffusion.
-
Stokes Shift: 3,7-DHNA derivatives typically exhibit a large Stokes shift (>100 nm), minimizing self-absorption errors common in Rhodamine sensors.
Critical Analysis of Selectivity & Interference
A sensor's utility is defined by what it ignores. 3,7-DHNA sensors rely on the hard-soft acid-base (HSAB) theory. The oxygen-rich donor sites (hydroxyl/carboxyl) prefer "hard" acids like Al³⁺ and Fe³⁺.
Interference Profile
-
High Tolerance: Na⁺, K⁺, Ca²⁺, Mg²⁺ (concentrations up to 1000x higher than analyte do not interfere).
-
Moderate Interference: Cu²⁺, Zn²⁺ (can be masked using EDTA or specific pH tuning).
-
Critical Interference: F⁻ (Fluoride). Due to the high affinity of Al³⁺ for F⁻, the presence of fluoride can quench the fluorescence, effectively turning the system into a dual-sensor for Aluminum and Fluoride.
Experimental Insight: To ensure specificity for Al³⁺ in a mixed sample containing Fe³⁺, the addition of a reducing agent (ascorbic acid) can reduce Fe³⁺ to Fe²⁺, which does not bind effectively to the 3,7-DHNA cavity, thereby eliminating the interference.
References
-
Shanmugapriya, R., et al. (2021).[2] "3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Mukherjee, D., et al. (2022).[3] "A Highly Selective MOF-Based Probe for Turn-On Luminescent Detection of Al3+, Cr3+, and Fe3+ in Solution." Inorganic Chemistry.
-
Refat, M.S., et al. (2025). "Synthesis of a Luminescent Aluminum-Based MOF for Selective Iron(III) Ion Sensing." Molecules. (Note: Year adjusted to reflect recent access/publication cycles in search context).
-
Sigma-Aldrich. "this compound Product Specification."
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Highly Selective MOF-Based Probe for Turn-On Luminescent Detection of Al3+, Cr3+, and Fe3+ in Solution and Test Paper Strips through Absorbance Caused Enhancement Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 3,7-Dihydroxy-2-naphthoic Acid for Researchers and Drug Development Professionals
In the vast landscape of chemical intermediates, naphthoic acid derivatives hold a significant position due to their versatile reactivity and diverse applications. While 3-hydroxy-2-naphthoic acid has been extensively studied and utilized, its dihydroxy counterpart, 3,7-Dihydroxy-2-naphthoic acid , presents a unique profile of applications, particularly in the realms of biochemistry and as a precursor in specialized organic synthesis. This guide provides an in-depth technical overview of the known and potential applications of this compound, offering a comparative perspective against more common alternatives and supported by experimental evidence. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights necessary to leverage this compound in their work.
Introduction to this compound: A Tale of Two Hydroxyl Groups
This compound is an organic compound featuring a naphthalene core substituted with a carboxylic acid group at the 2-position and hydroxyl groups at the 3- and 7-positions.[1] This specific arrangement of functional groups dictates its chemical personality, influencing its reactivity, solubility, and, most importantly, its utility in various scientific domains.
The presence of two hydroxyl groups, as opposed to the single hydroxyl group in the more common 3-hydroxy-2-naphthoic acid, opens up possibilities for differential reactivity and more complex molecular interactions. This guide will explore how these structural nuances translate into distinct applications, moving from its role in biosynthesis to its potential as a therapeutic agent.
Biochemical Applications: A Specific Substrate and a Potential Therapeutic
The most well-documented and scientifically significant applications of this compound are in the field of biochemistry, where it serves as a specific enzyme substrate and a potential inhibitor for a critical parasitic enzyme.
Regiospecific O-Methylation in Antibiotic Biosynthesis
A pivotal role of this compound is as a substrate for the S-adenosyl-L-methionine-dependent O-methyltransferase NcsB1 . This enzyme is a key player in the biosynthesis of the naphthoic acid moiety of the enediyne antitumor antibiotic neocarzinostatin .
Causality of Experimental Choice: The study of the NcsB1 enzyme's substrate specificity is crucial for understanding the biosynthetic pathway of neocarzinostatin and for potentially creating novel analogs of this potent anticancer drug through bioengineering. This compound serves as an excellent tool to probe the regiospecificity of this methylation reaction.
Experimental Evidence: Research has demonstrated that NcsB1 catalyzes the regiospecific methylation of the 7-hydroxy group of its native substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid. The enzyme also recognizes other dihydroxynaphthoic acids, including this compound, and performs a similar regiospecific O-methylation. This indicates that the carboxylate and the ortho-hydroxy group are critical for substrate recognition and binding by NcsB1.
Experimental Protocol: In Vitro NcsB1-Catalyzed O-Methylation Assay
This protocol is adapted from established methodologies for characterizing O-methyltransferase activity.
Materials:
-
NcsB1 enzyme (purified)
-
This compound
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Methanol (for quenching)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of this compound (e.g., 1 mM), and SAM (e.g., 2 mM).
-
Initiate the reaction by adding a specific amount of purified NcsB1 enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Quench the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate the substrate (this compound) from the product (3-hydroxy-7-methoxy-2-naphthoic acid).
-
Quantify the product formation by integrating the peak area and comparing it to a standard curve.
Comparative Data:
| Substrate | Relative Activity of NcsB1 (%) | Key Observation |
| 2,7-dihydroxy-5-methyl-1-naphthoic acid | 100 | Native substrate, highest activity. |
| This compound | Substrate activity confirmed | Demonstrates regiospecific methylation at the 7-OH position. |
| 3,5-Dihydroxy-2-naphthoic acid | Lower activity | Highlights the importance of the hydroxyl group position for optimal enzyme activity. |
Diagram: NcsB1 Catalyzed O-Methylation
Caption: NcsB1 catalyzes the transfer of a methyl group from SAM to the 7-OH group of this compound.
Inhibition of Lactate Dehydrogenase: A Potential Antiparasitic Target
Lactate dehydrogenase (LDH) is a critical enzyme in the glycolytic pathway of many organisms, including the malaria parasite Plasmodium falciparum and the babesiosis parasite Babesia microti.[2][3] The structural differences between the parasitic LDH and human LDH isoforms make it an attractive target for selective drug development.[4]
Authoritative Grounding: The crystal structure of Plasmodium falciparum lactate dehydrogenase (PfLDH) has been resolved in a complex with 3,7-dihydroxy-naphthalene-2-carboxylic acid, providing direct evidence of its binding to the active site of this crucial parasitic enzyme.[3] This structural information is invaluable for the rational design of more potent and selective inhibitors.
Comparative Data: Selectivity of Dihydroxynaphthoic Acid Isomers as LDH Inhibitors
| Compound | Target Enzyme | Selectivity vs. Human LDH | Implication |
| This compound | P. falciparum LDH (PfLDH) | Binds to the active site (from crystallography)[3] | A confirmed binder and a strong candidate for inhibitor development. |
| 3,5-dihydroxy-2-naphthoic acid (DHNA) | B. microti LDH (BmLDH) | ~5,000-fold[3][5] | Demonstrates the high selectivity achievable with dihydroxynaphthoic acid scaffolds. |
| Gossypol (a related natural product) | Various LDHs | Non-selective | Serves as a benchmark for the development of selective inhibitors. |
Experimental Protocol: Lactate Dehydrogenase Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of compounds against LDH.
Materials:
-
Purified LDH (e.g., PfLDH, human LDH)
-
This compound (or other test inhibitors)
-
Pyruvate (substrate)
-
NADH (cofactor)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADH solution, and the inhibitor solution to each well.
-
Add the LDH enzyme to each well and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pyruvate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease corresponds to the rate of NADH oxidation, which is proportional to LDH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Diagram: LDH Inhibition Workflow
Caption: Workflow for determining the IC50 of an LDH inhibitor.
Applications in Organic Synthesis
This compound serves as a precursor in the synthesis of more complex organic molecules. Its utility in this context is primarily as a building block for introducing a dihydroxynaphthoic acid moiety into a larger structure.
Synthesis of 3-Hydroxy-7-methoxy-2-naphthoic Acid
As previously mentioned, this compound is a direct precursor to 3-hydroxy-7-methoxy-2-naphthoic acid.[6] This selective methylation is significant because methoxy-substituted naphthoic acid derivatives are of interest in medicinal chemistry. The introduction of a methoxy group can alter the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability, which can be advantageous in drug design.[2]
Comparative Perspective: Azo Dyes and Analytical Reagents
While the primary applications of this compound are in the biochemical sphere, it is instructive to compare its potential in more traditional applications of naphthoic acids, such as in the synthesis of azo dyes and as analytical reagents.
Azo Dye Synthesis: A Less Traveled Path
3-Hydroxy-2-naphthoic acid is a cornerstone of the azo dye industry, where it is used as a coupling component to produce a wide range of vibrant and lightfast pigments and dyes.[7][8] The azo coupling reaction typically occurs at the position adjacent to the hydroxyl group.
In the case of this compound, the presence of a second hydroxyl group at the 7-position could potentially lead to different coupling products and, consequently, different color properties. However, there is a conspicuous lack of literature describing the use of this compound as a commercial azo dye precursor. This suggests that either the resulting dyes do not offer significant advantages over those derived from 3-hydroxy-2-naphthoic acid, or that the synthesis and/or purification of the dihydroxy isomer is less economically viable for large-scale dye production.
Comparison of Potential Azo Coupling Components
| Compound | Key Features for Azo Coupling | Common Use |
| 3-Hydroxy-2-naphthoic acid | Single activating hydroxyl group, well-defined coupling position. | Widely used for red, orange, and brown azo dyes.[7] |
| This compound | Two hydroxyl groups, potential for multiple coupling sites or altered electronic properties. | Not a common commercial precursor. |
Analytical Reagents: A Field of Untapped Potential?
Derivatives of 3-hydroxy-2-naphthoic acid have been successfully developed as fluorescent chemosensors. For instance, 3-hydroxy-2-naphthoic hydrazide has been shown to be a sensitive and selective fluorescent probe for cyanide and aluminum ions.[9] The fluorescence properties of the naphthalene ring system are harnessed in these applications.
Given its structural similarity, it is plausible that derivatives of this compound could also be developed into novel fluorescent probes. The second hydroxyl group could be used as an additional binding site for specific analytes or could be modified to tune the fluorescent properties of the molecule. This remains an area ripe for exploration by researchers in analytical chemistry.
Conclusion and Future Outlook
This compound is a specialized chemical intermediate with a distinct and compelling set of applications that set it apart from its more common analogs. Its established role in the biosynthesis of the anticancer agent neocarzinostatin and its demonstrated potential as a selective inhibitor of parasitic lactate dehydrogenase make it a compound of significant interest to biochemists and drug development professionals.
While its use in the traditional domains of azo dye synthesis and as a primary analytical reagent appears limited, the comparative analysis presented in this guide highlights opportunities for future research and development. The unique structural features of this compound may yet be harnessed to create novel materials and tools for a variety of scientific disciplines. As our understanding of biological pathways and the demand for highly selective therapeutic agents grow, the importance of specialized molecules like this compound is set to increase.
References
-
Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]
- Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-49.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- OECD. (2004). SIDS Initial Assessment Report for 3-Hydroxy-2-naphthoic acid.
- Guan, J., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Pharmacology, 10, 1663.
-
Guan, J., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. PubMed. Retrieved from [Link]
- Shteinberg, L. Y., et al. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal.
- Ghosh, S., et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances, 13(23), 15685-15693.
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Lactate Dehydrogenase. Retrieved from [Link]
- Penna-Coutinho, J., et al. (2011). Antimalarial activity of potential inhibitors of Plasmodium falciparum lactate dehydrogenase enzyme selected by docking studies. PLoS One, 6(7), e21237.
- Cameron, A., et al. (2004). Crystal structure of Plasmodium berghei lactate dehydrogenase indicates the unique structural differences of these enzymes are shared across the Plasmodium genus. Molecular and Biochemical Parasitology, 137(1), 1-10.
Sources
- 1. This compound | C11H8O4 | CID 736299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimalarial activity of potential inhibitors of Plasmodium falciparum lactate dehydrogenase enzyme selected by docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-7-methoxy-2-naphthoic Acid 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 7. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 8. ucj.org.ua [ucj.org.ua]
- 9. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the Specificity of 3,7-Dihydroxy-2-naphthoic Acid (3,7-DHNA) in Cellular Imaging
Executive Summary: The GPR35 Probe Landscape
3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) has emerged as a critical tool compound for studying GPR35 , a G-protein coupled receptor (GPCR) with significant therapeutic potential in inflammation and pain. Unlike the historical reference agonist Zaprinast , which suffers from significant off-target phosphodiesterase (PDE) inhibition, 3,7-DHNA offers a cleaner pharmacological profile for functional imaging.
However, its utility is not without caveats. This guide dissects the specificity of 3,7-DHNA, highlighting its extreme species selectivity (human vs. rodent) and technical considerations for fluorescence-based assays.
Mechanistic Grounding & Signaling Architecture
To accurately image the effects of 3,7-DHNA, one must understand the signal transduction pathways it triggers. GPR35 is distinct in its coupling; while it can recruit
GPR35 Signaling Pathway Diagram
The following diagram illustrates the dual-pathway activation (G-protein vs.
Caption: 3,7-DHNA activates GPR35, triggering G13-mediated signaling or Beta-arrestin recruitment, both viable for imaging readouts.
Comparative Analysis: 3,7-DHNA vs. Alternatives
The choice of agonist dictates the validity of your imaging data. The table below contrasts 3,7-DHNA with its primary alternatives.
Table 1: Agonist Performance Matrix
| Feature | 3,7-DHNA | Zaprinast | Pamoic Acid | Kynurenic Acid |
| Primary Target | Human GPR35 | PDE5/6 & GPR35 | Human GPR35 | GPR35 (Endogenous) |
| Potency (Human) | High ( | Low/Moderate ( | Very High | Low ( |
| Potency (Rodent) | Low / Inactive | High | Low | Moderate |
| Specificity Risk | Species Ortholog Bias | PDE Inhibition (cGMP noise) | Species Ortholog Bias | Low Affinity / High Background |
| Imaging Utility | Excellent for Human Cell Lines | Preferred for Rat/Mouse Models | High Potency Reference | Physiological Relevance Studies |
| Fluorescence | Intrinsic Blue (UV ex) | Non-fluorescent | Intrinsic Fluorescence | Intrinsic Fluorescence |
Critical Insight: The Species Ortholog Trap
Do not use 3,7-DHNA for murine models. Experimental data confirms that 3,7-DHNA is highly selective for human GPR35. If your imaging model involves rat or mouse neurons/tissue, 3,7-DHNA will show negligible activity. For rodent models, Zaprinast remains the superior agonist, despite its PDE liability [1, 2].
Validated Experimental Protocols
Protocol A: Functional Calcium Imaging (Human GPR35)
Since GPR35 does not robustly couple to
Technical Note on Intrinsic Fluorescence: 3,7-DHNA and related naphthoic acids can exhibit intrinsic fluorescence in the blue/UV range. To avoid signal interference, avoid Fura-2 . Use visible-light indicators like Fluo-4 or R-GECO .
Workflow Diagram
Caption: Workflow for calcium flux imaging. Note the specificity check using the antagonist ML-145.[1]
Step-by-Step Methodology
-
Cell Preparation: Seed HEK293 cells stably expressing human GPR35 (and ideally
) in poly-D-lysine coated black-wall/clear-bottom 96-well plates. Incubate overnight. -
Dye Loading:
-
Wash cells 1x with HBSS (with
). -
Incubate with 2 µM Fluo-4 AM + 0.02% Pluronic F-127 in HBSS for 45 minutes at 37°C.
-
Why Fluo-4? Its excitation (488 nm) is distinct from the potential UV-excitation of naphthoic acid derivatives.
-
-
Wash & Recovery: Wash cells 2x with HBSS to remove extracellular dye. Incubate in fresh HBSS for 20 minutes to allow de-esterification.
-
Baseline Acquisition: Place plate in a kinetic imaging reader (e.g., FLIPR or confocal microscope). Record baseline fluorescence for 10-20 seconds.
-
Agonist Injection: Inject 3,7-DHNA (dissolved in DMSO, final concentration typically 100 nM to 10 µM).
-
Vehicle Control: 0.1% DMSO alone.
-
Positive Control: 1 µM Pamoic Acid.[2]
-
-
Specificity Validation (Crucial): In a separate set of wells, pre-incubate cells with the specific GPR35 antagonist ML-145 (10 µM) or CID-2745687 for 15 minutes prior to 3,7-DHNA addition. Complete inhibition of the calcium spike confirms the signal is GPR35-driven [3].
Protocol B: -Arrestin Translocation (Tango/GFP Assay)
This assay is superior for assessing specificity because it measures direct receptor engagement rather than downstream second messengers (calcium), which can be prone to artifacts.
-
Transfection: Transfect U2OS or HEK293 cells with:
-
Plasmid 1: hGPR35 fused to a V2-tail (to enhance arrestin recruitment).
-
Plasmid 2:
-Arrestin-GFP.[2]
-
-
Stimulation: Treat cells with 3,7-DHNA (1 µM) for 30–60 minutes at 37°C.
-
Fixation (Optional): Fix with 4% PFA if not performing live imaging.
-
Imaging Analysis:
-
Negative (Vehicle): Diffuse cytosolic GFP signal.
-
Positive (3,7-DHNA): Punctate fluorescent spots at the plasma membrane or internalized endosomes.
-
Quantification: Count granules per cell or measure membrane-to-cytosol fluorescence ratio.
-
Technical Limitations & Troubleshooting
Solubility
3,7-DHNA is lipophilic. Stock solutions should be prepared in DMSO (e.g., 10-50 mM). Ensure the final DMSO concentration in the imaging well is <0.5% to avoid solvent-induced calcium artifacts.
The "False Negative" in Rodents
If you observe no signal in primary rat neurons or microglia, it is likely not a technical failure but a biological reality. The potency of 3,7-DHNA at rat GPR35 is orders of magnitude lower than at human GPR35.[3]
-
Solution: Switch to Zaprinast or Cromolyn Disodium for rodent tissues.
pH Sensitivity
Naphthoic acid derivatives can be pH sensitive. Ensure your imaging buffer (HBSS/Tyrode's) is strictly buffered to pH 7.4. Acidic environments (e.g., inflammation models) may alter the ionization state and binding affinity of the ligand.
References
-
Jenkins, L., et al. (2010). Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. Journal of Pharmacology and Experimental Therapeutics.
-
Taniguchi, Y., et al. (2006). Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35.[4][5] FEBS Letters.
-
Neetoo-Isseljee, Z., et al. (2013). Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity. Molecular Pharmacology.
-
Milligan, G. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Pharmacology.
Sources
- 1. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
A Researcher's Guide to Ensuring Reproducibility in Experiments Utilizing 3,7-Dihydroxy-2-naphthoic Acid
In the pursuit of novel therapeutics and a deeper understanding of biological pathways, the consistency and reliability of our experimental findings are paramount. This guide offers a comprehensive overview of 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA), a versatile molecule with applications ranging from a chemical intermediate to a modulator of biological targets. We will delve into the critical aspects of experimental design and execution that are essential for ensuring the reproducibility of your results when working with this compound. This guide will provide practical insights, comparative data with relevant alternatives, and detailed protocols to empower researchers to generate robust and reliable data.
Understanding this compound: A Foundation for Reproducibility
This compound is a hydroxylated derivative of naphthoic acid.[1] Its chemical structure, characterized by a naphthalene core with hydroxyl and carboxylic acid functional groups, imparts specific physicochemical properties that are crucial to consider in experimental settings.
A primary challenge to reproducibility when working with substituted naphthoic acids is the potential for isomeric impurity. The precise positioning of the hydroxyl groups on the naphthalene ring significantly influences the molecule's biological activity. For instance, studies on the Aryl Hydrocarbon Receptor (AhR) have demonstrated that different dihydroxynaphthoic acid isomers, such as 1,4-DHNA, 3,5-DHNA, and 3,7-DHNA, exhibit markedly different activities. While 1,4-DHNA is a potent AhR agonist, 3,5- and 3,7-DHNA show minimal activity as Cyp1a1 inducers.[2] This underscores the critical importance of verifying the purity and isomeric identity of your 3,7-DHNA starting material.
Key Physicochemical Properties of 3,7-DHNA:
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₄ | PubChem[1] |
| Molecular Weight | 204.18 g/mol | PubChem[1] |
| Appearance | Light yellow to Brown powder/crystal | TCI America |
| Melting Point | 265 °C (decomposes) | Sigma-Aldrich[3] |
| Purity (typical) | >90.0% (HPLC) | TCI America |
It is imperative to source 3,7-DHNA from a reputable supplier and to obtain a certificate of analysis detailing its purity and the methods used for its characterization. For critical experiments, independent verification of purity via techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.
Experimental Design and Protocols for Robust Data
The following sections outline key experimental considerations and provide detailed protocols for working with 3,7-DHNA, with a focus on mitigating potential sources of variability.
Handling and Preparation of 3,7-DHNA Stock Solutions
The stability and solubility of your 3,7-DHNA stock solution are foundational to reproducible experiments. Due to its acidic nature and the presence of hydroxyl groups, 3,7-DHNA has limited solubility in aqueous solutions at neutral pH.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of 3,7-DHNA.
Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh the required amount of 3,7-DHNA powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect for any undissolved particulate matter.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, light-protecting tubes.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. It is crucial to include a vehicle control (e.g., medium with the same final DMSO concentration) in all experiments.
Workflow for Preparing 3,7-DHNA Solutions
Caption: A standardized workflow for the preparation of 3,7-DHNA solutions to ensure consistency.
Application in Cellular Assays: A Case Study with Aryl Hydrocarbon Receptor (AhR) Activity
As previously mentioned, different DHNA isomers can have varying effects on AhR signaling.[2] This makes it a valuable case study for highlighting the importance of compound identity in achieving reproducible results. The following protocol outlines a general method for assessing the effect of 3,7-DHNA on the expression of an AhR target gene, such as Cytochrome P450 1A1 (CYP1A1).
Experimental Protocol: Assessing CYP1A1 Induction
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of 3,7-DHNA or a positive control (e.g., 2,3,7,8-Tetrachlorodibenzodioxin, TCDD). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
RNA Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them to extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a suitable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method.
To ensure reproducibility, consider the following:
-
Isomer Comparison: If possible, run parallel experiments with other DHNA isomers (e.g., 1,4-DHNA and 3,5-DHNA) to confirm the expected differential activity.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for 3,7-DHNA in your specific cell line.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration for observing the maximal effect on gene expression.
Signaling Pathway of AhR Activation
Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Comparative Analysis: 3,7-DHNA vs. Its Isomers
As established, the biological activity of dihydroxynaphthoic acids is highly dependent on the substitution pattern. The following table summarizes the known activities of 3,7-DHNA and its isomers, providing a basis for comparison and for understanding potential discrepancies in experimental results due to isomeric impurities.
| Compound | Primary Application/Activity | Key Findings | Reference |
| This compound | AhR signaling studies, potential LDH inhibitor | Minimal activity as a Cyp1a1 inducer.[2] Explored in the context of malarial parasite LDH.[4] | [2][4] |
| 1,4-Dihydroxy-2-naphthoic acid | AhR agonist, precursor in anthraquinone biosynthesis | Potent AhR agonist, inducing CYP1A1 and CYP1B1 expression.[2] A key intermediate in the shikimate pathway.[5] | [2][5] |
| 3,5-Dihydroxy-2-naphthoic acid | AhR signaling studies, potential LDH inhibitor | Minimal activity as a Cyp1a1 inducer.[2] Identified as a potential lead compound for designing LDH-specific antibabesial drugs.[4] | [2][4] |
| 3-Hydroxy-2-naphthoic acid | Chemical intermediate, fluorescent probe precursor | Used in the synthesis of other compounds.[6] Its hydrazide derivative is used as a fluorescent probe.[7] | [6][7] |
Conclusion: A Commitment to Rigorous Science
The reproducibility of experiments involving this compound, as with any chemical probe, is contingent on a thorough understanding of the molecule's properties and a meticulous approach to experimental design and execution. By ensuring the purity of the starting material, employing standardized protocols for solution preparation, and including appropriate controls and comparative compounds, researchers can significantly enhance the reliability and validity of their findings. This commitment to rigorous scientific practice is essential for advancing our collective knowledge and for the successful development of new therapeutic interventions.
References
- Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. (n.d.). National Institutes of Health.
- Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. (2020, January 29). Frontiers.
- This compound | C11H8O4 | CID 736299. (n.d.). PubChem.
- This compound 95 83511-07-3. (n.d.). Sigma-Aldrich.
- Methyl 3-methoxy-2-naphthoate. (n.d.). Organic Syntheses.
- The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. (2023, September 17). bioRxiv.
- 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples. (2021, March 15). PubMed.
- This compound | 83511-07-3. (n.d.). TCI AMERICA.
Sources
- 1. This compound | C11H8O4 | CID 736299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 95 83511-07-3 [sigmaaldrich.com]
- 4. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,7-Dihydroxy-2-naphthoic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,7-Dihydroxy-2-naphthoic acid, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established safety protocols and are designed to provide clarity and build confidence in your laboratory's chemical handling practices.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every aspect of the handling and disposal process, from the selection of personal protective equipment (PPE) to the final disposition of the waste.
This compound is an aromatic hydroxy acid with the following key hazard classifications:
These classifications necessitate careful handling to prevent ingestion, eye contact, and inhalation of dust particles. Furthermore, its environmental hazard underscores the importance of preventing its release into sewer systems or the wider environment.[1][2][3]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| Physical State | Yellow powder or beige crystalline solid | [2] |
| GHS Pictogram | Warning | [2] |
| Hazard Statements | H302, H319 | [2] |
| Incompatibilities | Strong oxidants | [3] |
The rationale for segregating this compound from strong oxidants is to prevent potentially vigorous or explosive reactions.[3] Understanding and respecting chemical incompatibilities is a critical aspect of safe laboratory practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is a non-negotiable aspect of handling this compound. The following PPE is mandatory to mitigate the risk of exposure:
-
Eye Protection: Wear safety goggles or a face shield to protect against dust particles and potential splashes.[3][4] Given the risk of serious eye irritation, standard safety glasses may not provide sufficient protection.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3] Always inspect gloves for tears or punctures before use.
-
Respiratory Protection: For operations that may generate dust, a filter respirator for organic gases and particulates is necessary.[3] This is particularly important when handling larger quantities or during spill cleanup.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal attire.[3]
The causality behind these PPE requirements is directly linked to the identified hazards. Eye protection prevents irritation, gloves block skin absorption, respiratory protection safeguards against inhalation of harmful dust, and protective clothing minimizes overall body exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach that ensures safety and regulatory compliance at each stage.
Waste Segregation and Container Selection
The Principle of Segregation: The cardinal rule of chemical waste management is to never mix incompatible waste streams.[5][6] this compound waste should be collected in a designated container, separate from other chemical waste categories, particularly strong oxidants.[3]
Container Choice:
-
Use a clearly labeled, leak-proof container made of a material compatible with the chemical.[7][8][9] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of dust.[7][8] Open containers are a significant safety violation and can lead to accidental exposure.[7]
Labeling: Clarity for Safety
Proper labeling is crucial for communicating the contents and hazards of a waste container to all laboratory personnel and waste handlers. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)
-
The associated hazards (e.g., "Harmful," "Eye Irritant")
-
The date of accumulation
Caption: Waste Disposal Workflow for this compound
Storage in Satellite Accumulation Areas (SAAs)
Designated SAAs are locations within the laboratory where hazardous waste is temporarily stored before being collected by environmental health and safety (EH&S) personnel or a licensed waste disposal company.[10]
-
The waste container for this compound should be stored in a designated SAA that is under the control of laboratory personnel.[6][10]
-
The SAA should be located away from areas of high traffic and potential ignition sources.
-
Ensure that incompatible waste streams within the SAA are physically segregated.[5][6]
Final Disposal
The ultimate disposal of this compound must be conducted by a licensed chemical destruction facility.[2] Common methods include controlled incineration with flue gas scrubbing to neutralize harmful decomposition products.[2]
Crucially, do not discharge this compound into sewer systems or dispose of it with regular trash. [1][2][3] This is to prevent environmental contamination, particularly to aquatic ecosystems.[1][3]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is essential to minimize exposure and environmental impact.
For Minor Spills (small quantities of solid):
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, gently sweep the spilled substance into a designated container for hazardous waste.[3][11]
-
If appropriate, moisten the material slightly to prevent dusting.[3]
-
Carefully collect the remainder and place it in the hazardous waste container.[3]
-
Clean the spill area with soap and water.
For Major Spills:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
In Case of Exposure:
-
Eyes: Immediately rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
-
Skin: Remove contaminated clothing.[3] Wash the affected area with plenty of soap and water.[4][11]
-
Ingestion: Rinse mouth with water.[1][2] Seek medical help.[2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4][11]
Caption: Spill Response Decision Flowchart
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within their institution.
References
-
ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID. (2021). Inchem.org. Retrieved from [Link]
-
SAFETY DATA SHEET - 1-Hydroxy-2-naphthoic acid. (2025, September 12). Thermo Fisher Scientific. Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Household Hazardous Waste (HHW). (2025, May 15). US EPA. Retrieved from [Link]
-
Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link]
-
Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). IDR Environmental Services. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
OSHA Requirements for Hazardous Chemical Storage. (2024, June 18). U.S. Chemical Storage. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ethz.ch [ethz.ch]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 3,7-Dihydroxy-2-naphthoic acid
Executive Summary & Risk Profile
3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) is a functionalized naphthalene derivative commonly used as a linker in Metal-Organic Frameworks (MOFs) and as an intermediate in pharmaceutical synthesis.[1][2] While often categorized generically with other naphthoic acids, its specific handling requirements are dictated by its physical form (fine, electrostatic powder) and its biological reactivity.[3]
Core Hazards (GHS Classification):
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]
-
Eye Irritation: Category 2A (H319) – Causes serious eye irritation.[3]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[3][1]
-
Aquatic Toxicity: Category 3 (H412) – Harmful to aquatic life with long-lasting effects.[3]
Expert Insight: The primary operational risk is not acute toxicity, but sensitization and chronic irritation via dust inhalation. Naphthoic acid derivatives are prone to static charging, causing the powder to "fly" and adhere to glove surfaces, increasing the risk of inadvertent transfer to the face or eyes.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic SDS recommendations to address specific laboratory scenarios.
Table 1: Scenario-Based PPE Specifications
| Protection Zone | Scenario A: Solid Handling (Weighing, Transfer) | Scenario B: Solution Handling (Synthesis, Extraction) | Technical Rationale |
| Respiratory | N95 / P2 Respirator (Minimum).[3] Use a Fume Hood.[3] | Fume Hood required. Respirator not required if sash is at proper height.[3] | Dust particles <10µm can deeply penetrate the lung.[3] Solutions eliminate dust but introduce solvent vapor risks.[3] |
| Dermal (Hand) | Nitrile (4 mil) .[3] Single layer sufficient.[3] | Nitrile (Double gloved) or Laminate (Silver Shield) depending on solvent. | 3,7-DHNA is a solid and does not permeate nitrile.[3] However, if dissolved in DMSO or DMF , these solvents permeate nitrile rapidly, carrying the toxin with them. |
| Ocular | Safety Goggles (Indirect Vent). | Safety Glasses with side shields (Minimum).[3] | Powder drift is unpredictable; goggles seal the eyes from airborne dust.[3] |
| Body | Lab Coat (Cotton/Poly). | Lab Coat (Cotton/Poly) + Chemical Apron if >1L volume.[3] | Standard protection.[3][1][4][5] |
Operational Protocols
Protocol: Static-Neutralized Weighing
The most critical step where exposure occurs is during mass measurement due to static cling.[3]
-
Engineering Control: Operate inside a chemical fume hood or a powder containment enclosure.
-
Static Mitigation:
-
Transfer: Use a glass or metal spatula .[3] Avoid plastic spatulas which generate additional static charge.[3]
-
Decontamination: Immediately wipe the balance area with a damp lint-free wipe (water/ethanol) to capture settled dust.[3]
Protocol: Solubilization & Reaction
3,7-DHNA is sparingly soluble in water but soluble in polar aprotic solvents (DMSO, DMF, NMP).[3]
-
Solvent Selection: When using DMSO or DMF, recognize that these solvents act as penetration enhancers .[3] They can carry dissolved 3,7-DHNA through intact skin.[3]
-
Gloving Technique:
Emergency & Disposal Logic
Spills (Solid)
Do NOT sweep dry.[3] Sweeping generates aerosols.[3]
-
Cover the spill with a damp paper towel (water or mineral oil) to suppress dust.[3]
-
Scoop the damp material into a wide-mouth waste jar.[3]
-
Clean surface with 1M NaOH (neutralizes the acid) followed by water.[3]
Spills (Solution)
-
Absorb with vermiculite or sand.[3]
-
Do not use combustible materials (sawdust) if the solvent is an oxidizer (unlikely with this chemistry, but good practice).
Disposal[3][4]
-
Classification: Hazardous Chemical Waste.[3]
-
Stream:
Visual Workflow: Handling Lifecycle
The following diagram illustrates the decision logic for handling 3,7-DHNA, ensuring a closed-loop safety system.
Figure 1: Operational logic flow for 3,7-DHNA, highlighting critical control points for static (solids) and permeation (liquids).[3]
References
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: this compound (CAS 83511-07-3).[3][2][7] Retrieved from
-
PubChem. (2024).[3][8] Compound Summary: this compound.[3][2][7] National Library of Medicine.[3] Retrieved from [3]
-
Ansell Chemical Resistance Guide. (2024).[3] Permeation & Degradation Database (Nitrile vs. Polar Solvents). Retrieved from [3]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. echemi.com [echemi.com]
- 3. 1,4-Dihydroxy-2-naphthoic acid | C11H8O4 | CID 671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]
- 5. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [chemicalsafety.ilo.org]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
